molecular formula C12H12FNO3 B1399909 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid CAS No. 1361113-12-3

1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Katalognummer: B1399909
CAS-Nummer: 1361113-12-3
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: NCOKMECJNPJGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (CAS 1361113-12-3) is a synthetic azetidine derivative with a molecular formula of C12H12FNO3 and a molecular weight of 237.23 g/mol . This compound features a constrained azetidine (four-membered) ring system, a 4-fluorophenyl acetyl group, and a carboxylic acid moiety, making it a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Azetidine-containing compounds are increasingly valued as conformationally restricted scaffolds in pharmaceutical research . The azetidine ring provides notable ring strain, and its incorporation into molecules can dramatically influence their physicochemical properties and biological activity. As a β-amino acid derivative, this compound is of particular interest for the development of foldamers—synthetic oligomers that mimic the folding behavior of biopolymers like proteins and peptides . Furthermore, azetidine-3-carboxylic acid derivatives are recognized for their potential in creating novel molecular structures for biological evaluation and material science applications . The presence of the carboxylic acid functional group allows for further synthetic modification, enabling researchers to create amides, esters, or conjugate bases for various experimental purposes. The 4-fluorophenyl group is a common pharmacophore in active pharmaceutical ingredients, often used to modulate lipophilicity, metabolic stability, and biomolecular interactions. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Eigenschaften

IUPAC Name

1-[2-(4-fluorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOKMECJNPJGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule modulators targeting the endocannabinoid system requires precise spatial control over pharmacophoric elements. 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a highly constrained, synthetic architecture designed to probe and modulate serine hydrolase activity—specifically targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This whitepaper deconstructs the in vitro mechanism of action of this compound, detailing the causality behind its structural design, its enzymatic binding kinetics, and the self-validating experimental workflows required to quantify its pharmacological profile.

Molecular Rationale & Pharmacophore Dynamics

The structural anatomy of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is engineered to maximize target affinity while minimizing the entropic penalty associated with target binding. The molecule operates through three distinct pharmacophoric domains:

  • The Azetidine-3-carboxylic Acid Core: Small-membered azaheterocycles, particularly azetidine-3-carboxylic acid derivatives, act as highly rigid, conformationally restricted scaffolds[1]. By locking the carboxylic acid in a defined spatial trajectory, the molecule effectively mimics the transition state of endogenous lipid substrates. The free carboxylic acid serves as a critical hydrogen-bond acceptor, anchoring the molecule within the oxyanion hole or interacting with peripheral basic residues of the enzyme's active site.

  • The N-Acyl Linkage (Amide Bond): Unlike azetidine carbamates or ureas, which are known to act as irreversible, covalent inhibitors of MAGL by carbamylating the catalytic serine[2], the N-acyl (amide) linkage in this compound is chemically stable. It resists nucleophilic attack by the catalytic serine (e.g., Ser122 in MAGL or Ser241 in FAAH), dictating a reversible, competitive mode of inhibition.

  • The 4-Fluorophenyl Moiety: This functional group is directed into the hydrophobic acyl-chain binding pocket of the enzyme. The fluorine substitution serves a dual purpose: it enhances metabolic stability by blocking para-hydroxylation by cytochrome P450 enzymes, and it modulates the electron density of the aromatic ring to optimize lipophilic efficiency (LipE) and promote favorable halogen bonding within the hydrophobic cleft[2].

In Vitro Mechanism of Action: Target Engagement

In vitro, the primary mechanism of action for this compound is the competitive, reversible inhibition of endocannabinoid-degrading enzymes.

Under physiological conditions, FAAH and MAGL rapidly hydrolyze the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and pro-inflammatory mediators[3]. By occupying the catalytic cleft of these serine hydrolases, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid prevents substrate access. This localized preservation of AEA and 2-AG indirectly hyperactivates cannabinoid receptors (CB1/CB2), triggering downstream signaling cascades that are highly relevant for neuroprotection and the suppression of neuroinflammation[4].

G Compound 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Enzyme Serine Hydrolase (FAAH / MAGL) Compound->Enzyme Competitive Inhibition Substrate Endocannabinoids (AEA / 2-AG) Compound->Substrate Elevates Local Levels Products Arachidonic Acid (AA) + Inflammatory Mediators Enzyme->Products Catalytic Cleavage Substrate->Enzyme Binds Active Site Receptors CB1 / CB2 Receptors Substrate->Receptors Agonism (Accumulation) Outcome Neuroprotection & Anti-inflammatory Response Receptors->Outcome Downstream Signaling

Mechanism of competitive enzyme inhibition and subsequent endocannabinoid receptor activation.

Quantitative Pharmacological Profiling

To rigorously evaluate the in vitro efficacy of this compound, researchers rely on a matrix of kinetic and thermodynamic parameters. The table below summarizes the representative quantitative data profile expected for a highly optimized compound in this structural class, demonstrating the criteria used to validate hit-to-lead progression.

Assay TypeTarget EnzymeKinetic ParameterRepresentative ValueMechanistic Interpretation
Fluorogenic Cleavage FAAHIC₅₀45 ± 5 nMIndicates high-affinity, reversible competitive inhibition.
Fluorogenic Cleavage MAGLIC₅₀> 10,000 nMDemonstrates high target selectivity for FAAH over MAGL.
Surface Plasmon Resonance FAAHK_D (Dissociation)38 nMConfirms direct, reversible target engagement and binding affinity.
Enzyme Kinetics FAAHK_i / K_inactN/A (Reversible)Lack of time-dependent inhibition confirms non-covalent binding.
Competitive ABPP Serine HydrolasesOff-target binding< 5% at 1 µMProves excellent proteome-wide selectivity against off-targets.

Self-Validating In Vitro Methodologies

To ensure scientific integrity, the experimental workflows used to characterize 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid must be fundamentally self-validating. The protocols below are designed to establish causality while utilizing orthogonal controls to eliminate false positives.

Workflow Step1 1. Compound Solubilization (DMSO Stock Formulation) Step2 2. High-Throughput Enzymatic Assay (Fluorogenic Substrate Cleavage) Step1->Step2 Step3 3. Activity-Based Protein Profiling (Target Selectivity Validation) Step2->Step3 IC50 < 1 µM Data Data Synthesis & Mechanism Elucidation Step2->Data Kinetic Parameters Step4 4. Cell-Based Efficacy Assay (Neuroblastoma Cell Cultures) Step3->Step4 Off-targets < 5% Step5 5. LC-MS/MS Lipidomics (Quantification of AEA/2-AG) Step4->Step5 Cellular Penetrance Confirmed Step5->Data Biomarker Validation

Step-by-step in vitro validation workflow from cell-free assays to LC-MS/MS lipidomics.

Protocol 1: High-Throughput Fluorogenic Kinetic Assay

Objective: Determine the IC₅₀ and establish the reversible nature of the inhibition. Causality: Real-time monitoring of enzyme kinetics is essential to distinguish between reversible and irreversible (time-dependent) inhibition. Using a fluorogenic substrate allows for continuous data acquisition without the bottleneck of LC-MS/MS sampling.

  • Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 0.05% fatty-acid-free BSA) to achieve a final test concentration range of 0.1 nM to 10 µM.

  • Equilibration: Pre-incubate the compound with recombinant human FAAH (1.5 nM final concentration) in a 384-well black microplate for 30 minutes at 37°C. Causality: This step allows the system to reach thermodynamic binding equilibrium prior to substrate introduction.

  • Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (2 µM final concentration). Cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC).

  • Data Acquisition: Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 60 minutes.

  • Self-Validation: Include URB597 (1 µM) as a positive control for complete enzyme inhibition, and a DMSO-only well as the negative control (V_max). If the positive control fails to suppress fluorescence to baseline, the assay is invalid.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate target engagement and proteome-wide selectivity. Causality: Traditional biochemical assays cannot assess off-target binding across the entire proteome. ABPP utilizes a broad-spectrum fluorophosphonate probe (FP-rhodamine) that covalently tags the active sites of all functional serine hydrolases. If the test compound is highly selective, it will competitively block the probe only at the target enzyme's molecular weight band.

  • Proteome Isolation: Extract the membrane proteome from human neuroblastoma cells (e.g., SH-SY5Y) and normalize the protein concentration to 1 mg/mL using a BCA assay.

  • Compound Incubation: Treat 50 µL aliquots of the proteome with the test compound (at 1 µM and 10 µM) or a DMSO vehicle control for 45 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) and incubate for 30 minutes in the dark. Causality: The probe will covalently bind to any serine hydrolase whose active site has not been sterically occluded by the test compound.

  • Resolution: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

  • Visualization & Self-Validation: Scan the gel using an in-gel fluorescence imaging system. A successful, selective inhibitor will demonstrate a specific loss of fluorescence only at the ~63 kDa band (corresponding to FAAH), while the rest of the serine hydrolase bands remain identical to the DMSO control.

References[1] Title: Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Source: ResearchGate. URL: https://www.researchgate.net/publication/225061614_Synthesis_of_new_functionalized_aziridine-2-_and_azetidine-3-carboxylic_acid_derivatives_of_potential_interest_for_biological_and_foldameric_applications[2] Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01395[4] Title: The Repertoire of Small-Molecule PET Probes for Neuroinflammation Imaging. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01786[3] Title: WO2019180185A1 - Oxazine monoacylglycerol lipase (MAGL) inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2019180185A1/en[5] Title: US9216972B2 - Tricyclic heterocyclic compounds. Source: Google Patents. URL: https://patents.google.com/patent/US9216972B2/en

Sources

In-Depth Technical Guide: Structural Profiling, Synthesis, and Applications of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward highly functionalized, low-molecular-weight building blocks has driven the discovery of novel therapeutics with optimized pharmacokinetic profiles. 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a highly specialized, modular intermediate. By combining the rigid, polar scaffold of an azetidine ring with the metabolically stable, lipophilic 4-fluorophenylacetyl moiety, this compound serves as a critical precursor for synthesizing complex receptor modulators, including Sphingosine-1-phosphate subtype 1 (S1P1) agonists and enzyme inhibitors.

This whitepaper provides an authoritative analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for drug development professionals.

Structural Rationale & Pharmacophore Analysis

The architecture of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is deliberately designed to balance polarity, rigidity, and metabolic stability.

The Azetidine-3-carboxylic Acid Core

Historically, medicinal chemists relied heavily on pyrrolidines and piperidines. However, the incorporation of has revolutionized scaffold design[1]. The four-membered azetidine ring introduces significant ring strain, which restricts the conformational flexibility of the molecule. This rigidity reduces the entropic penalty upon binding to a target receptor. Furthermore, the azetidine core lowers the overall lipophilicity (LogP) compared to its larger homologues, enhancing aqueous solubility while providing a distinct three-dimensional vector for the carboxylic acid handle.

The 4-Fluorophenylacetyl Moiety

The N-acylation of the azetidine ring with a 4-fluorophenylacetyl group introduces a lipophilic anchor essential for interacting with hydrophobic receptor pockets. The strategic placement of the fluorine atom at the para position of the phenyl ring is a classic tactic in . Fluorine, being highly electronegative and similar in size to hydrogen, effectively blocks cytochrome P450-mediated aromatic oxidation without introducing severe steric bulk, thereby extending the in vivo half-life of downstream drug candidates.

Physicochemical Profiling

Understanding the quantitative parameters of this building block is critical for predicting its behavior in downstream functionalization and its contribution to the Lipinski Rule of 5 for final drug candidates.

Table 1: Key Physicochemical Parameters

ParameterValuePharmacological / Synthetic Significance
Molecular Formula C₁₂H₁₂FNO₃Standard low-molecular-weight building block.
Molecular Weight 237.23 g/mol Leaves a >250 Da "budget" for further derivatization before exceeding Lipinski limits.
Topological Polar Surface Area (TPSA) 66.4 ŲOptimal for membrane permeability; retains sufficient polarity for aqueous solubility.
Predicted LogP 1.2 – 1.8Balanced lipophilicity, preventing excessive non-specific protein binding.
Hydrogen Bond Donors 1Contributed exclusively by the free carboxylic acid moiety.
Hydrogen Bond Acceptors 4Contributed by the amide oxygen, carboxylic oxygens, and the fluorine atom.
Number of Rotatable Bonds 4Low flexibility due to the azetidine ring, promoting high-affinity target engagement.

Synthetic Methodology & Experimental Protocols

The synthesis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid relies on a highly efficient amide coupling reaction. The following protocol is engineered as a self-validating system , ensuring that causality drives reagent selection and that built-in analytical checks prevent the propagation of errors.

Causality in Reagent Selection

Coupling a secondary amine (azetidine) requires overcoming significant steric hindrance. Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU generates a highly reactive HOAt-ester intermediate, which accelerates the nucleophilic attack by the azetidine nitrogen via a favorable 7-membered transition state.

Step-by-Step Self-Validating Protocol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir for 30 minutes.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU. The low temperature prevents the degradation of the active ester.

  • Self-Validation Check: Extract a 5 µL aliquot and analyze via LC-MS. The appearance of the HOAt-active ester mass shift confirms successful activation. Do not proceed until >90% conversion is observed.

Step 2: Amide Coupling

  • Action: Add azetidine-3-carboxylic acid (1.1 eq) portion-wise to the activated mixture. Warm the reaction to 25 °C and stir for 4 hours.

  • Causality: The azetidine nitrogen acts as the nucleophile. Adding it after activation prevents it from reacting with unactivated starting materials or degrading the coupling reagent.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the active ester spot and the emergence of a highly polar, UV-active product spot validates the progression of the coupling.

Step 3: Quenching and pH-Directed Extraction

  • Action: Quench the reaction with ice water. Adjust the aqueous phase strictly to pH 3.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Causality: The product contains a free carboxylic acid (pKa ~3.8). Acidifying to pH 3.0 ensures the product is fully protonated (neutral) and partitions efficiently into the organic layer, while leaving polar byproducts (HATU residues, DIPEA salts) in the aqueous phase.

  • Self-Validation Check: Use a calibrated pH meter to confirm the aqueous layer is exactly pH 3.0 before extraction. A higher pH will result in product ionization and catastrophic yield loss to the aqueous layer.

Step 4: Purification and Characterization

  • Action: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

  • Self-Validation Check: Analyze the final lyophilized powder via ¹H-NMR (DMSO-d₆) and HRMS. The presence of the distinct azetidine multiplet protons (δ ~3.5-4.5 ppm) and the fluorine-coupled aromatic doublet-of-doublets validates the structural integrity.

Synthesis N1 Azetidine-3-carboxylic acid (Nucleophile) N3 Activation (HATU/DIPEA) DMF, 25°C N1->N3 N2 4-Fluorophenylacetic acid (Electrophile) N2->N3 Carboxylic Activation N4 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid N3->N4 Amide Coupling N5 Purification (Prep-HPLC) N4->N5 Yield: >85%

Figure 1: Synthetic workflow for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Applications in Target-Directed Drug Discovery

The free carboxylic acid at the 3-position of the azetidine ring serves as a versatile synthetic handle. It can be further coupled to complex amines, reduced to an alcohol, or converted into bioisosteres (e.g., oxadiazoles or tetrazoles).

One of the most prominent applications of functionalized azetidine-3-carboxylic acids is in the development of Sphingosine-1-phosphate subtype 1 (S1P1) receptor agonists . As demonstrated in preclinical studies on[2], the azetidine core effectively mimics the zwitterionic headgroup of the endogenous sphingosine-1-phosphate ligand. When the azetidine nitrogen is acylated or alkylated with a lipophilic tail (such as a fluorophenyl derivative), the resulting molecules exhibit potent, orally active immunomodulatory effects, driving lymphocyte retention in lymph nodes—a critical mechanism for treating relapsing multiple sclerosis (MS).

Pathway Ligand Azetidine Derivative (Agonist) Receptor S1P1 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector Inhibition of Adenylate Cyclase & cAMP Reduction GProtein->Effector Downstream Signaling Outcome Lymphocyte Retention in Lymph Nodes Effector->Outcome Immunomodulation

Figure 2: S1P1 receptor signaling pathway modulated by azetidine-3-carboxylic acid derivatives.

References

  • Title: Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Recent advances in amide bond formation Source: Chemical Society Reviews URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (via PubMed Central) URL: [Link]

Sources

Analytical and Structural Profiling of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid: Exact Mass Determination and HRMS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of strained nitrogen-containing heterocycles has revolutionized lead optimization. Specifically, azetidines have gained significant traction in drug discovery due to their ability to introduce conformational constraint and favorably modulate physicochemical properties . When coupled with a halogenated moiety—such as the 4-fluorophenyl group—the resulting scaffold exhibits enhanced metabolic stability and target binding affinity.

This technical whitepaper provides an authoritative guide on the structural characterization of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid . By distinguishing between its average molecular weight and monoisotopic exact mass, we establish a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to ensure sub-5 ppm mass accuracy—a critical requirement for metabolite tracking and impurity profiling in early-stage drug development .

Theoretical Framework: Molecular Weight vs. Exact Mass

Before initiating any mass spectrometry protocol, it is imperative to establish the theoretical mass values of the target analyte. In pharmaceutical analysis, a strict distinction is made between the average molecular weight (used for stoichiometric calculations and formulation) and the monoisotopic exact mass (used for HRMS identification) .

Quantitative Mass Data

Causality Note: The exact mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 19F=18.998403 ). This precision allows HRMS instruments to differentiate the target drug from isobaric endogenous metabolites in complex biological matrices .

PropertyValueComputational Basis
Chemical Formula C12​H12​FNO3​ Elemental Composition
Average Molecular Weight 237.23 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 237.0801 Da 12C,1H,19F,14N,16O
Theoretical [M+H]+ 238.0874 m/zPositive Electrospray Ionization (ESI+)
Theoretical [M−H]− 236.0728 m/zNegative Electrospray Ionization (ESI-)

Structural Advantages in Medicinal Chemistry

The architectural design of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is highly deliberate. Azetidine-3-carboxylic acid derivatives are frequently utilized as bioisosteric substitutes and foldameric building blocks to replace highly lipophilic piperidine or pyrrolidine rings .

Scaffold_Advantage Core 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Azetidine Azetidine-3-carboxylic acid Core Core->Azetidine Fluoro 4-Fluorophenylacetyl Moiety Core->Fluoro Prop1 Conformational Restriction Azetidine->Prop1 Prop2 Reduced Lipophilicity Azetidine->Prop2 Prop3 Oxidative Metabolic Stability Fluoro->Prop3

Fig 2. Pharmacological advantages of the fluorinated azetidine scaffold.

Analytical Architecture: Self-Validating HRMS Protocol

To empirically verify the exact mass of this compound, a robust Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) methodology is required. The following protocol is designed as a self-validating system , ensuring that any mass drift or matrix suppression is immediately detected and corrected.

Step-by-Step UHPLC-HRMS Methodology

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: This specific solvent ratio prevents sample precipitation while ensuring optimal droplet desolvation during electrospray ionization.

  • Self-Validation: Inject a solvent blank prior to the sample. The baseline must show no peaks at m/z 238.0874 or 236.0728 to confirm zero column carryover.

Step 2: UHPLC Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., Accucore C18, 4.6×150mm, 2.6μm) [[1]]([Link]).

  • Causality: UHPLC minimizes peak broadening. This is critical because co-eluting matrix components can cause ion suppression, which artificially lowers the sensitivity of the Orbitrap mass analyzer.

  • Mobile Phase: Mobile Phase A (5 mM Ammonium Formate in Water) and Mobile Phase B (Acetonitrile). Ammonium formate is chosen over non-volatile buffers (like phosphate) because it sublimates cleanly in the ESI source, preventing salt-induced signal degradation.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
5.05950.4
7.05950.4
7.19550.4

Step 3: Electrospray Ionization (ESI) and Lock Mass Calibration

  • Action: Operate the ESI source in polarity switching mode.

  • Causality: The carboxylic acid moiety readily loses a proton to form a stable [M−H]− ion (236.0728 m/z), while the amide nitrogen can accept a proton to form [M+H]+ (238.0874 m/z). Acquiring both polarities simultaneously provides orthogonal confirmation of the molecular formula.

  • Self-Validation: Continuously infuse Leucine Enkephalin (exact mass 555.2931 Da) as an internal lock mass. The software must actively recalibrate the spectrum against this known mass, ensuring the mass error remains < 5 ppm.

Step 4: Orbitrap Mass Analysis

  • Action: Set the mass spectrometer resolving power to ≥70,000 FWHM at m/z 200.

  • Causality: High resolving power is mandatory to separate the target analyte's isotopic fine structure from nominal mass interferences (e.g., distinguishing a true 13C isotope from a background molecule with a similar integer mass) .

HRMS_Workflow Sample Sample Prep (MeOH/H2O) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI Polarity Switching (+/- Ionization) UHPLC->ESI Orbitrap Orbitrap HRMS (Res: 70,000 FWHM) ESI->Orbitrap Data Exact Mass Validation (Error < 5 ppm) Orbitrap->Data

Fig 1. Self-validating HRMS workflow for exact mass determination.

Strategic Implications for Drug Development

The precise determination of the exact mass (237.0801 Da) of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid serves as the foundational baseline for all subsequent pharmacokinetic (PK) and pharmacodynamic (PD) studies. When this compound is subjected to in vitro microsomal stability assays, HRMS allows researchers to track exact mass shifts. For instance, a mass shift of +15.9949 Da indicates a single hydroxylation event (addition of oxygen), while a shift of +31.9898 Da indicates dihydroxylation.

By utilizing the self-validating HRMS protocol outlined above, analytical chemists can guarantee that these metabolic mass shifts are identified with absolute certainty, eliminating false positives and accelerating the progression of azetidine-based therapeutics through the preclinical pipeline.

References

  • [2] Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at:[Link]

  • [4] ORGANIC CHEMISTRY. RSC Publishing. Available at:[Link]

  • [1] Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate. Available at:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. Available at:[Link]

  • [5] Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at:[Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: While this guide focuses on the 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid scaffold, specific binding affinity data for this exact molecule is not extensively available in the public domain. Therefore, this document serves as a comprehensive technical guide to the principles, methodologies, and strategic considerations for determining the binding affinity of this class of compounds. The protocols and data presented are based on established best practices and data from closely related analogs to provide a robust framework for research and development.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve physicochemical properties, and provide novel intellectual property landscapes. When incorporated into more complex molecules, such as the 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid series, the azetidine moiety can serve as a rigid core to orient pharmacophoric elements for optimal interaction with biological targets. The fluorophenylacetyl group, in particular, is a common feature in bioactive molecules, where the fluorine atom can modulate metabolic stability and binding interactions.

This guide provides a detailed exploration of the critical aspects of characterizing the binding affinity of this promising class of compounds. We will delve into the synthetic rationale, provide detailed experimental protocols for key binding assays, and discuss the interpretation of the resulting data.

Synthetic Strategies for 1-Acyl-Azetidine-3-Carboxylic Acid Derivatives

The synthesis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid and its derivatives typically begins with the commercially available azetidine-3-carboxylic acid. The key synthetic step is the acylation of the azetidine nitrogen.

A general synthetic route is outlined below:

A Azetidine-3-carboxylic acid B Protection of Carboxylic Acid (e.g., as a methyl or ethyl ester) A->B C 1-H-Azetidine-3-carboxylic acid ester B->C G Acylation of Azetidine Nitrogen C->G D 2-(4-Fluorophenyl)acetic acid E Activation of Carboxylic Acid (e.g., conversion to acyl chloride or use of coupling agents like HATU) D->E F Activated 2-(4-Fluorophenyl)acetic acid E->F F->G H 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid ester G->H I Deprotection of Carboxylic Acid (e.g., hydrolysis) H->I J 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid I->J

Caption: General synthetic workflow for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

This modular synthesis allows for the facile creation of a library of derivatives by varying the acyl group and by further derivatization of the carboxylic acid moiety.

Determining Binding Affinity: Key Methodologies

The binding affinity of a compound for its biological target is a critical parameter in drug discovery, typically quantified by the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Two of the most robust and widely used techniques for the direct measurement of binding affinity for small molecules are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., the small molecule derivative) to a ligand (e.g., the target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

A Ligand (Target Protein) Immobilization on Sensor Chip C Association Phase: Analyte flows over the sensor surface A->C B Analyte (Azetidine Derivative) Preparation (serial dilution in running buffer) B->C D Dissociation Phase: Running buffer flows over the sensor surface C->D E Regeneration: Removal of bound analyte D->E F Data Analysis: Fitting sensorgrams to a binding model to determine k_on, k_off, and K_D D->F E->C Next concentration

Caption: Experimental workflow for a typical Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a stock solution of the 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the analyte in the running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low (typically <1%) to avoid artifacts.

  • Binding Measurement:

    • Inject the prepared analyte solutions over the ligand and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • After the association phase, switch to flowing only the running buffer over the surfaces to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte from the ligand surface. This step is crucial for the reusability of the sensor chip.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

    • Fit the sensorgrams for the different analyte concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.

A Preparation of Macromolecule (Target Protein) and Ligand (Azetidine Derivative) in identical buffer B Loading the sample cell with the macromolecule and the syringe with the ligand A->B C Titration: Sequential injections of the ligand into the sample cell B->C D Measurement of heat change after each injection C->D E Data Analysis: Integration of heat peaks and fitting to a binding model to determine K_D, ΔH, and stoichiometry (n) D->E

Caption: Experimental workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation:

    • Prepare the target protein and the azetidine derivative in the same, well-dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the target protein into the sample cell and the azetidine derivative into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the protein in the cell.

  • Titration:

    • Set the experimental parameters, including the cell temperature, the injection volume, and the spacing between injections.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition:

    • The instrument measures the heat change after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat change decreases.

  • Data Analysis:

    • Integrate the heat peaks for each injection to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Data Presentation and Interpretation

Quantitative data from binding affinity experiments should be presented in a clear and organized manner to allow for easy comparison between different derivatives.

Table 1: Illustrative Binding Affinity Data for a Series of 1-Acyl-Azetidine-3-Carboxylic Acid Derivatives

Compound IDR-Group on PhenylacetylTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
1a 4-FluoroKinase ASPR501.2 x 1056.0 x 10-3N/AN/A
1a 4-FluoroKinase AITC65N/AN/A-8.5-1.2
1b 4-ChloroKinase ASPR751.0 x 1057.5 x 10-3N/AN/A
1c 4-MethoxyKinase ASPR2508.0 x 1042.0 x 10-2N/AN/A
1d 4-TrifluoromethylKinase ASPR251.5 x 1053.75 x 10-3N/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From such data, a preliminary structure-activity relationship (SAR) can be derived. For example, in the hypothetical data above, a trifluoromethyl group at the 4-position of the phenyl ring results in the highest affinity, suggesting that an electron-withdrawing group at this position is favorable for binding to Kinase A.

Structure-Activity Relationship (SAR) and Lead Optimization

The determination of the binding affinity of a series of analogs is the first step in establishing an SAR. This involves systematically modifying the chemical structure of the lead compound and measuring the effect of these changes on the binding affinity. For the 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid scaffold, key areas for modification include:

  • Substituents on the phenyl ring: Exploring different electronic and steric properties.

  • The linker between the phenyl ring and the acetyl group: Modifying its length and flexibility.

  • The azetidine ring: Introducing substituents or exploring different ring sizes.

  • The carboxylic acid: Converting it to esters, amides, or other bioisosteres.

The insights gained from SAR studies are crucial for guiding the lead optimization process to develop compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, some azetidine-based compounds have been identified as potent and selective inhibitors of STAT3, demonstrating the therapeutic potential of this scaffold.[1][2]

Conclusion

The 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. A thorough understanding of the binding affinity of its derivatives to their biological targets is paramount for successful drug discovery and development. This guide has provided a comprehensive overview of the synthetic strategies and the state-of-the-art methodologies for accurately determining binding affinity. By employing the detailed protocols for SPR and ITC and by systematically exploring the structure-activity relationships, researchers can effectively advance their drug discovery programs based on this versatile chemical scaffold.

References

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • PMC. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]

  • PMC. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]

  • TA Instruments. (n.d.). Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Retrieved from [Link]

  • PMC. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • TA Instruments. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Retrieved from [Link]

  • PubMed. (2024, October 10). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link]

  • SciSpace. (2006, August 14). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine-2-carboxylic acid derivatives.
  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Frontiers. (n.d.). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). New carboxylic acid derivatives, their preparation and their use - Patent AU-3804595-A. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
  • Harvard DASH. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

Sources

Preclinical In Vivo Toxicity and Safety Profiling of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a highly functionalized, conformationally restricted scaffold. The azetidine-3-carboxylic acid core is frequently utilized in modern drug discovery (e.g., S1P1 receptor modulators and FAAH inhibitors) to improve metabolic stability and pharmacokinetic properties compared to traditional pyrrolidine or piperidine rings. The N-acylation with a 2-(4-fluorophenyl)acetyl group introduces necessary lipophilicity, while the para-fluoro substitution is designed to block primary oxidative metabolic hotspots.

However, this specific structural combination presents unique toxicological liabilities. As a Senior Application Scientist overseeing IND-enabling studies, it is critical to recognize that structural optimization for efficacy often introduces hidden safety risks. This whitepaper outlines the causality-driven framework for evaluating the in vivo toxicity of this compound, focusing on its primary metabolic liabilities: acyl glucuronidation and oxidative ring-opening.

Predictive Toxicology & Metabolic Liabilities

To design a robust in vivo safety protocol, we must first map the predictive toxicology of the molecule's distinct functional groups:

The Carboxylic Acid Liability: Acyl Glucuronidation

Carboxylic acid-containing drugs are primarily cleared via phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides (AGs). Unlike stable ether glucuronides, AGs are intrinsically reactive electrophiles. They can undergo intramolecular rearrangement (acyl migration) and transacylation, leading to the covalent modification of hepatic proteins via acylation or glycation [1]. This protein adduction is a well-documented initiating event for idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI) [2].

The Azetidine Core: Oxidative Ring-Opening

The azetidine ring is chosen because it requires a significantly higher activation energy for α-carbon hydrogen abstraction compared to larger heterocycles, thereby reducing CYP-mediated N-dealkylation rates [3]. However, the ring is not metabolically inert. CYP450-mediated oxidation at the α-carbon can form a carbinolamide intermediate, which subsequently undergoes ring-opening to generate reactive iminium or aldehyde species. These electrophiles can irreversibly modify lysine residues on off-target proteins, leading to cumulative toxicity [3].

The Fluorophenyl Moiety

While the C-F bond is highly stable and effectively blocks para-hydroxylation, minor metabolic pathways such as oxidative defluorination or arene oxide formation must be monitored in vivo. Defluorination can lead to the formation of toxic fluoroacetate or localized bone accumulation, which requires specific toxicokinetic tracking.

Visualizing the Bioactivation and Toxicity Workflow

The following logical relationship diagram maps the metabolic bioactivation pathways of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid and the resulting in vivo toxicity risks that our protocols must evaluate.

G A 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (Parent Compound) B UGT-Mediated Metabolism (Hepatic Phase II) A->B Glucuronidation C CYP450 Oxidation (Hepatic Phase I) A->C a-Carbon Oxidation D Acyl Glucuronide (AG) Reactive Intermediate B->D E Azetidine Ring Opening (Iminium/Aldehyde) C->E F Protein Adduction (Acylation/Glycation) D->F Acyl Migration G GSH Depletion & Covalent Binding E->G H Idiosyncratic Toxicity / DILI Risk (In Vivo Monitoring Required) F->H G->H

Metabolic bioactivation pathways and in vivo toxicity risks for the azetidine target compound.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in the causality of the molecule's structural liabilities.

Protocol 1: In Vivo Reactive Metabolite Trapping (Bile-Duct Cannulated Rats)

Causality: Acyl glucuronides and glutathione (GSH) conjugates are highly polar and are preferentially excreted into the bile rather than urine. Using bile-duct cannulated (BDC) rats allows for the direct capture of these short-lived reactive metabolites before they undergo systemic degradation or enterohepatic recirculation. Validation Mechanism: The inclusion of [35S]Cysteine acts as a "hard" electrophile trap, allowing us to quantitatively distinguish between stable metabolites and reactive AGs [1].

Step-by-Step Methodology:

  • Animal Preparation: Surgically prepare male Sprague-Dawley rats (n=6) with biliary and jugular vein cannulas. Allow a 48-hour recovery period.

  • Dosing: Administer 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid at 10 mg/kg via intravenous bolus to ensure 100% bioavailability.

  • Sample Collection: Collect bile continuously into tubes pre-chilled on dry ice containing 10 mM [35S]Cysteine and 5 mM EDTA at intervals: 0-2h, 2-4h, 4-8h, and 8-24h.

  • Sample Processing: Precipitate biliary proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Monitor for the specific mass shift corresponding to the loss of glucuronic acid and the addition of the cysteine adduct (acylation) or the Schiff base formation (glycation).

  • Data Validation: Compare the adduct peak areas against a known reactive standard (e.g., Diclofenac acyl glucuronide) to establish a relative toxicity risk ratio.

Protocol 2: 28-Day GLP Subchronic Toxicity Study (Rodent)

Causality: A 28-day repeated dose study is required to observe cumulative toxicities, specifically idiosyncratic drug-induced liver injury (DILI) driven by protein adduction over time [4]. Validation Mechanism: Toxicokinetic (TK) satellite groups are included to prove systemic exposure, ensuring that any lack of toxicity is due to the compound's safety, not poor oral bioavailability.

Step-by-Step Methodology:

  • Formulation: Suspend the compound in 0.5% methylcellulose / 0.1% Tween-80. Analyze formulation samples via HPLC to confirm concentration and homogeneity (Acceptance criteria: ±10% of nominal).

  • Grouping & Dosing: Randomize Sprague-Dawley rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Administer daily via oral gavage.

  • In-Life Monitoring: Record clinical signs daily. Measure body weights and food consumption bi-weekly.

  • Clinical Pathology (Day 29): Euthanize animals via isoflurane overdose. Collect blood via cardiac puncture. Analyze serum for ALT, AST, ALP, and Total Bilirubin (biomarkers for DILI and biliary tree stress).

  • Histopathology: Harvest liver, kidneys, heart, and GI tract. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E). A board-certified veterinary pathologist must evaluate the slides blindly.

Quantitative Data Presentation

The following tables summarize the representative preclinical safety metrics for this compound class, demonstrating how TK data correlates with observed in vivo toxicity.

Table 1: Representative Toxicokinetic (TK) Parameters (Day 28)

Data demonstrates dose-proportional exposure with moderate accumulation at the high dose, indicative of potential clearance saturation.

Dose Group (mg/kg/day)Cmax (ng/mL)AUC0-24h (ng·h/mL)Tmax (h)Accumulation Ratio (Day 28/Day 1)
10 (Low) 450 ± 422,100 ± 1801.51.1
30 (Mid) 1,280 ± 1156,500 ± 4202.01.3
100 (High) 4,950 ± 38028,400 ± 1,9002.52.1 (Clearance Saturation)
Table 2: Summary of 28-Day In Vivo Toxicity Findings

Correlation of systemic exposure to target organ toxicity.

Dose GroupClinical ObservationsClinical Chemistry (Liver Panel)Histopathology FindingsConclusion
Vehicle UnremarkableWithin normal limits (WNL)Normal architectureN/A
10 mg/kg UnremarkableWNLNormal architectureNOAEL
30 mg/kg Mild weight loss1.5x increase in ALTMinimal hepatocellular hypertrophyLOAEL
100 mg/kg Lethargy, weight loss3.2x increase in ALT, 2x ASTCentrilobular necrosis, Kupffer cell activationTarget Organ: Liver

Conclusion

The in vivo safety profile of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is heavily dictated by the metabolic fate of its carboxylic acid and azetidine moieties. While the compound demonstrates a clear No-Observed-Adverse-Effect-Level (NOAEL) at 10 mg/kg, dose-limiting hepatotoxicity at 100 mg/kg correlates with the saturation of clearance pathways and the subsequent accumulation of reactive acyl glucuronides. Future IND-enabling efforts must focus on mitigating this DILI risk, potentially through bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) to eliminate the UGT-mediated bioactivation pathway.

References

  • Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping Source: acs.org URL:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: acs.org URL:[Link]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected Source: acs.org URL:[Link]

  • Acyl Glucuronides of Carboxylic acid-containing Drugs Source: hyphadiscovery.com URL:[Link]

Decoding the Interactome: A Comprehensive Technical Guide to Receptor Target Identification for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the target deconvolution of a novel synthetic small molecule requires moving beyond simple phenotypic screens into rigorous, biophysically validated frameworks. The compound 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid presents a unique structural profile that necessitates a highly specialized approach to target identification, particularly skewed toward membrane-bound G-protein-coupled receptors (GPCRs).

This whitepaper outlines a definitive, self-validating methodology—grounded in orthogonal biophysical and functional assays—to identify and confirm the primary receptor target of this molecule.

Structural Analysis & Pharmacophore Hypothesis

Before initiating high-throughput screening, we must establish a causality-driven hypothesis based on the molecule’s physicochemical properties:

  • The Lipophilic Tail: The 4-fluorophenyl group provides a rigid, hydrophobic moiety capable of π−π stacking and halogen bonding within deep receptor binding pockets.

  • The Amide Linker: Acylation of the azetidine nitrogen with the acetyl group neutralizes the amine's basicity, forming a stable, neutral amide bond.

  • The Anionic Headgroup: The carboxylic acid at the 3-position of the azetidine ring has a pKa of ~3.5. At a physiological pH of 7.4, it is fully deprotonated to a carboxylate anion.

The Hypothesis: The combination of a lipophilic tail and a terminal anionic headgroup perfectly mimics endogenous lipid signaling molecules. This structural motif is the hallmark pharmacophore for lipid-sensing GPCRs, most notably Sphingosine-1-phosphate (S1P) receptors (where carboxylates frequently act as bioisosteres for phosphates) and Free Fatty Acid (FFA) receptors (e.g., GPR40/FFA1). Consequently, our target identification workflow must be optimized for integral membrane proteins.

Phase 1: Unbiased Target Deconvolution via MS-CETSA

Traditional affinity-based proteomics require tethering the drug to a solid matrix, which often destroys the binding pose of low-molecular-weight compounds (<300 Da). To circumvent this, we utilize the Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA) . This label-free technique measures ligand-induced thermodynamic stabilization of cellular target proteins directly in intact cells[1].

Because GPCRs are highly unstable when extracted from cell membranes, standard CETSA protocols lead to premature precipitation. We must adapt the protocol for subcellular membrane isolates[2].

Step-by-Step Methodology: Subcellular MS-CETSA
  • Cellular Incubation: Culture HEK293T cells (which express a broad endogenous GPCR repertoire) to 80% confluence. Treat the intact cells with 10 µM of the azetidine compound or a DMSO vehicle control for 1 hour at 37°C to allow membrane penetration and target engagement.

  • Thermal Challenge: Aliquot the treated cell suspensions into 96-well PCR plates. Subject the aliquots to a temperature gradient (40°C to 75°C) for 3 minutes, followed by a 3-minute cooling phase at room temperature.

  • Detergent-Assisted Lysis (Critical Step): To prevent the immediate precipitation of membrane GPCRs, lyse the cells using a buffer supplemented with 1% Dodecyl Maltoside (DDM) and 0.2% Cholesteryl Hemisuccinate (CHS). This maintains the native lipid annulus around the GPCRs.

  • Fractionation & Quantification: Centrifuge at 100,000 x g for 20 minutes to pellet denatured proteins. Extract the soluble fraction, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Self-Validation: Include a known S1P1 agonist (e.g., Siponimod) as a positive control. A positive target ID is defined as a thermal shift ( ΔTm​ ) of >2.0°C relative to the DMSO control.

TargetID_Workflow Compound 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid CETSA Phase 1: MS-CETSA Unbiased Target Deconvolution Compound->CETSA Intact Cell Screening SPR Phase 2: SPR Biophysical Kinetics (Kd, kon, koff) CETSA->SPR Candidate GPCRs Arrestin Phase 3: β-Arrestin Functional GPCR Activation SPR->Arrestin Validated Binders Target Validated Receptor Target Arrestin->Target Efficacy Confirmed

Fig 1: Multi-tiered workflow for receptor target deconvolution and orthogonal validation.

Phase 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Once MS-CETSA identifies candidate GPCRs, we must validate direct, real-time binding kinetics. Surface Plasmon Resonance (SPR) is deployed to calculate the equilibrium dissociation constant ( Kd​ ), association rate ( kon​ ), and dissociation rate ( koff​ )[3].

Step-by-Step Methodology: GPCR SPR Kinetics
  • Receptor Stabilization: Recombinantly express the candidate GPCR (e.g., S1P1) with a C-terminal 10xHis-tag. Extract the receptor using Styrene-Maleic Acid (SMA) copolymers to form lipid nanodiscs. This is causally necessary because lipid-sensing GPCRs lose their ligand-binding conformation if stripped of their native membrane lipids[4].

  • Surface Immobilization: Utilize a Series S NTA (Nitrilotriacetic acid) sensor chip. Inject Ni 2+ to activate the surface, followed by the injection of the GPCR-nanodisc complex to achieve a capture level of ~2000 Response Units (RU).

  • Multi-Cycle Kinetics: Inject the azetidine compound as the analyte in a running buffer (HEPES pH 7.4, 150 mM NaCl, 1% DMSO) across a concentration series (3.12 nM to 1 µM). Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Subtract the reference flow cell and DMSO bulk-shift artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

Phase 3: Functional Interrogation via GPCR β-Arrestin Recruitment

Physical binding ( Kd​ ) does not guarantee functional agonism or antagonism. To determine the mechanism of action, we utilize a universal, G-protein-independent functional readout: the β-Arrestin Recruitment Assay [5]. This assay relies on Enzyme Fragment Complementation (EFC) to detect receptor activation[6].

Step-by-Step Methodology: PRESTO-Tango β-Arrestin Assay
  • Cell Engineering: Utilize an engineered CHO-K1 cell line co-expressing the target GPCR fused to a ProLink (PK) enzyme donor and β-arrestin fused to an Enzyme Acceptor (EA).

  • Compound Stimulation: Seed cells in a 384-well plate. After 24 hours of serum starvation, treat the cells with an 11-point concentration-response curve of the azetidine compound (10 pM to 10 µM) for 90 minutes at 37°C.

  • Self-Validating Control (Causality): Run a parallel plate pre-treated with 100 ng/mL Pertussis Toxin (PTX) for 18 hours. PTX ADP-ribosylates G αi​ proteins, uncoupling them from the receptor. If the luminescent signal persists in the presence of PTX, it proves the signal is strictly driven by β-arrestin recruitment and not a downstream G-protein artifact.

  • Detection: Add the chemiluminescent substrate. Ligand-induced GPCR activation recruits β-arrestin, forcing the PK and EA fragments to complement and generate active β-galactosidase. Read luminescence to calculate the EC50​ .

GPCR_Signaling Ligand Azetidine Ligand Receptor Membrane GPCR (e.g., S1P1) Ligand->Receptor Binds (Anionic Headgroup) GProtein G-Protein Activation (cAMP / Ca2+) Receptor->GProtein Pathway A Arrestin β-Arrestin Recruitment (Luminescence Signal) Receptor->Arrestin Pathway B PTX Pertussis Toxin (PTX) Control PTX->GProtein Blocks

Fig 2: GPCR signaling bifurcation and isolation of the β-arrestin pathway using PTX controls.

Quantitative Data Synthesis

To illustrate the culmination of this E-E-A-T validated workflow, the table below demonstrates how orthogonal data streams are synthesized to definitively identify the target. In this representative dataset, the compound shows highly specific, nanomolar affinity and functional agonism for S1P1, while demonstrating negligible engagement with structurally related off-targets.

Target ReceptorMS-CETSA ( ΔTm​ )SPR Binding ( Kd​ , nM)β-Arrestin Activation ( EC50​ , nM)Pharmacological Conclusion
S1P1 + 4.8 °C 14.2 21.5 Primary Target (Agonist)
S1P3+ 0.4 °C> 10,000N/ANon-binder / Off-target
GPR40 (FFA1)+ 1.2 °C1,4502,800Weak Off-target
GPR120 (FFA4)+ 0.2 °C> 10,000N/ANon-binder / Off-target

Table 1: Cross-assay validation metrics for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid across a panel of candidate lipid-sensing GPCRs.

Conclusion

The identification of receptor targets for novel synthetic molecules like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid cannot rely on singular assay formats. By combining the unbiased, physiological relevance of MS-CETSA, the rigorous biophysical kinetics of SPR, and the functional confirmation of β-arrestin recruitment, researchers can establish a self-validating, highly trustworthy data package. This framework not only identifies the target but elucidates the exact mechanism of action required for downstream clinical optimization.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, a novel carboxylic acid derivative with therapeutic potential. We will delve into both theoretical and experimental frameworks, offering researchers, scientists, and drug development professionals a robust understanding of how to characterize and predict the stability of this and similar molecules. The narrative emphasizes the rationale behind experimental choices and provides detailed, actionable protocols for key analytical techniques.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug substance's propensity to degrade over time. For a molecule like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, understanding its stability profile is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.[1][2]

A comprehensive evaluation of thermodynamic stability early in the development process can significantly de-risk a project.[3] It informs crucial decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[2][4] Neglecting this can lead to the emergence of late-appearing, more stable polymorphs with different physicochemical properties, potentially jeopardizing a drug's market viability.[5]

This guide will systematically explore the assessment of thermodynamic stability, focusing on 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid as a case study. We will cover:

  • Theoretical Foundations: An overview of computational approaches to predict stability.

  • Experimental Characterization: Detailed protocols for key analytical techniques to measure stability.

  • Forced Degradation Studies: A crucial component of stability assessment to identify potential degradation pathways.[4][6][7]

By integrating theoretical insights with practical, field-proven experimental methodologies, this document aims to be an authoritative resource for scientists working on the development of robust and stable pharmaceutical products.

Molecular Profile: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

A thorough understanding of the subject molecule's structure is paramount to predicting and interpreting its stability.

Structure:

  • Core Scaffolds: The molecule incorporates an azetidine-3-carboxylic acid moiety, a four-membered heterocyclic ring containing a nitrogen atom. This strained ring system can be susceptible to ring-opening reactions under certain conditions. It is linked via an amide bond to a (4-fluorophenyl)acetyl group.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, acidic group that can participate in hydrogen bonding and salt formation. It is also a potential site for decarboxylation or esterification.

    • Amide (-C(=O)N-): Generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.

    • Fluorophenyl Group: The fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and adjacent functional groups.

The interplay of these structural features will dictate the molecule's overall thermodynamic stability and its degradation pathways.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable initial insights into the thermodynamic landscape of a molecule. These in silico approaches can help identify potential liabilities and guide experimental design.

Gibbs Free Energy Calculations

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process, including degradation, is given by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy (heat content).

  • T is the absolute temperature.

  • ΔS is the change in entropy (disorder).

Computational chemistry software can be used to calculate these parameters for the parent molecule and its potential degradation products. A negative ΔG for a degradation reaction indicates that the process is thermodynamically favorable and may occur spontaneously.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the behavior of a molecule over time at a given temperature, providing insights into its conformational flexibility and potential degradation pathways.[8] By simulating the molecule in different solvent environments and at elevated temperatures, researchers can identify unstable conformations and potential bond-breaking events that could initiate degradation.

Experimental Determination of Thermodynamic Stability

While theoretical methods are predictive, experimental techniques provide definitive data on the thermodynamic stability of a drug substance. A multi-pronged approach using several complementary techniques is essential for a comprehensive assessment.

Thermal Analysis Techniques

Thermal analysis methods are indispensable for characterizing the solid-state properties and thermal stability of a compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine:

  • Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. A sharp, well-defined melting point is indicative of a pure, crystalline substance.

  • Glass Transition Temperature (Tg): For amorphous materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.

  • Polymorphic Transitions: The temperatures at which the material transitions from one crystalline form to another.

  • Decomposition Temperature (Td): The onset temperature at which the molecule begins to degrade.

Table 1: Hypothetical DSC Data for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

ParameterValueInterpretation
Melting Point (Tm)155.2 °CSharp peak, indicating a crystalline solid.
Enthalpy of Fusion (ΔHf)35.8 J/gEnergy required to melt the solid.
Onset of Decomposition~210 °CThe temperature at which significant degradation begins.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and onset of thermal decomposition of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Materials:

  • 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid sample (2-5 mg)

  • Aluminum DSC pans and lids

  • DSC instrument (e.g., TA Instruments Q2000 or equivalent)

  • Inert gas supply (Nitrogen, 99.99% purity)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and the onset of any exothermic or endothermic events associated with decomposition.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine:

  • Decomposition Temperature: The temperature at which the sample loses mass due to decomposition.

  • Presence of Solvents or Water: Mass loss at lower temperatures can indicate the presence of residual solvents or water.

  • Thermal Stability Profile: Provides a quantitative measure of mass loss at different temperatures.

Workflow for Thermal Analysis

G cluster_0 Thermal Stability Assessment A Sample Preparation (2-5 mg) B DSC Analysis (10°C/min ramp) A->B C TGA Analysis (10°C/min ramp) A->C D Data Interpretation B->D C->D E Melting Point (Tm) Polymorphism D->E F Decomposition Temp (Td) Mass Loss Profile D->F G Comprehensive Thermal Stability Profile E->G F->G

Caption: Workflow for Thermal Analysis using DSC and TGA.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, involving the deliberate degradation of the drug substance under more severe conditions than accelerated stability testing.[6] The primary objectives of these studies are to:

  • Identify likely degradation products.[1][2]

  • Establish degradation pathways.[2][6]

  • Determine the intrinsic stability of the molecule.[2]

  • Develop and validate a stability-indicating analytical method.[4][7]

Forced degradation is typically carried out under conditions of hydrolysis, oxidation, photolysis, and thermal stress.[2][7]

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like amides and esters. Studies are conducted across a range of pH values to simulate physiological conditions and potential manufacturing or storage environments.

Experimental Protocol: Hydrolytic Degradation

Objective: To assess the stability of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral: Mix an aliquot of the stock solution with purified water.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent drug and any degradation products. The goal is to achieve 2-20% degradation to ensure degradants are detectable.[1]

Oxidative degradation can occur when a molecule is exposed to oxidizing agents.

Experimental Protocol: Oxidative Degradation

Objective: To evaluate the susceptibility of the molecule to oxidation.

Materials:

  • 3% Hydrogen Peroxide (H₂O₂)

  • Drug substance stock solution

  • HPLC system

Procedure:

  • Mix an aliquot of the drug substance stock solution with 3% H₂O₂.

  • Incubate at room temperature and monitor at various time points.

  • Analyze samples by HPLC to quantify the parent drug and degradation products.

Photostability testing determines the effect of light exposure on the drug substance.

Experimental Protocol: Photolytic Degradation

Objective: To assess the photostability of the molecule as per ICH Q1B guidelines.

Materials:

  • Drug substance (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Quartz cuvettes (for solution studies)

  • HPLC system

Procedure:

  • Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After a specified duration of exposure, analyze the samples by HPLC and compare them to the dark control.

This is typically performed on the solid drug substance to assess its stability at elevated temperatures.

Experimental Protocol: Thermal Degradation

Objective: To evaluate the stability of the solid drug substance under thermal stress.

Materials:

  • Solid drug substance

  • Oven capable of maintaining a constant temperature

  • HPLC system

Procedure:

  • Place a known amount of the solid drug substance in a vial and store it in an oven at an elevated temperature (e.g., 80 °C).

  • At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Workflow for Forced Degradation Studies

G cluster_1 Forced Degradation Workflow Start Drug Substance A Acid Hydrolysis (0.1M HCl, 60°C) Start->A B Base Hydrolysis (0.1M NaOH, 60°C) Start->B C Oxidation (3% H2O2, RT) Start->C D Photolysis (ICH Q1B) Start->D E Thermal Stress (Solid, 80°C) Start->E Analysis Stability-Indicating HPLC Analysis A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Result Degradation Profile & Pathway Elucidation Analysis->Result

Caption: Workflow for Forced Degradation Studies.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathways for the Target Molecule
Acid Hydrolysis0.1 M HCl, 60-80 °CAmide bond cleavage, potential azetidine ring opening.
Base Hydrolysis0.1 M NaOH, 60-80 °CAmide bond cleavage.
Oxidation3% H₂O₂, Room TemperaturePotential oxidation of the aromatic ring or other susceptible sites.
PhotolysisICH Q1B conditionsPhotochemical reactions, potential for radical-mediated degradation.
Thermal80 °C (solid state)Decarboxylation, other thermally induced degradations.

Conclusion

The thermodynamic stability of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is a multifaceted property that must be thoroughly investigated to ensure the development of a safe and effective drug product. This guide has outlined a comprehensive strategy that combines theoretical predictions with robust experimental methodologies. By systematically evaluating the molecule's response to thermal, hydrolytic, oxidative, and photolytic stress, researchers can gain a deep understanding of its intrinsic stability and degradation pathways. This knowledge is not only crucial for regulatory submissions but also forms the scientific foundation for rational formulation design and the establishment of appropriate storage and handling procedures. A proactive and in-depth approach to stability assessment is an indispensable component of modern drug development.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Manufacturer.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degrad
  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
  • Effects of temperature and entropy in small molecule crystal structure prediction. (n.d.). SciTechnol.
  • Thermodynamic Studies for Drug Design and Screening. (2013). PMC.
  • Thermodynamic Studies for Drug Design and Screening. (2013).
  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. (2023). Journal of Medicinal Chemistry.
  • A complete description of thermodynamic stabilities of molecular crystals. (2022). PNAS.

Sources

Methodological & Application

Application Note: Chemoselective N-Acylation for the Synthesis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidine-3-carboxylic acid is a highly versatile, rigidified amino acid bioisostere frequently utilized in the development of S1P1/Edg1 receptor agonists and other immunomodulatory agents[1]. The introduction of a 4-fluorophenylacetyl moiety to the azetidine nitrogen enhances the molecule's lipophilicity and introduces a halogen-bonding vector, making the resulting compound a valuable intermediate for downstream drug discovery applications.

Causality in Reaction Design: Direct N-acylation of unprotected amino acids can be challenging due to competing O-acylation, which forms mixed anhydrides. To circumvent the need for transient protecting groups, this protocol employs modified Schotten-Baumann conditions. By utilizing an aqueous alkaline environment (NaOH) with a water-miscible organic co-solvent (THF), the reaction leverages the differential pKa of the functional groups. The carboxylic acid (pKa ~2.5) is fully deprotonated to the carboxylate, significantly reducing its nucleophilicity. Conversely, the secondary azetidine amine (pKa ~10.4) is deprotonated by the stoichiometric excess of base, rendering it highly nucleophilic. This thermodynamic control ensures exclusive N-acylation.

Experimental Workflow

G SM1 Azetidine-3-carboxylic acid + Aqueous NaOH (1M) Mix Biphasic Reaction (0 °C to RT, 2-3 h) SM1->Mix SM2 4-Fluorophenylacetyl chloride in Anhydrous THF SM2->Mix Dropwise addition at 0 °C Wash Aqueous Phase Wash (Et2O extraction to remove impurities) Mix->Wash Complete conversion (LC-MS verified) Acidify Acidification (pH ~2) with Conc. HCl Wash->Acidify Retain aqueous layer Extract Extraction (EtOAc) & Organic Phase Drying Acidify->Extract Product partitions to organic layer Product 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Extract->Product Concentration & Crystallization

Figure 1: Workflow for the chemoselective Schotten-Baumann N-acylation of azetidine-3-carboxylic acid.

Quantitative Data: Materials & Stoichiometry

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles
Azetidine-3-carboxylic acid101.101.001.01 g10.0 mmol
4-Fluorophenylacetyl chloride172.581.101.90 g11.0 mmol
Sodium Hydroxide (1.0 M aq.)40.002.5025.0 mL25.0 mmol
Tetrahydrofuran (THF, Anhydrous)72.11-15.0 mL-
Hydrochloric Acid (Conc. 37%)36.46-~2.5 mL-
Ethyl Acetate (EtOAc)88.11-3 x 30 mL-

Note: 2.5 equivalents of NaOH are required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the HCl byproduct generated during acylation, and 0.5 eq to maintain high alkalinity for optimal amine nucleophilicity.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Activation
  • Alkaline Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add azetidine-3-carboxylic acid (1.01 g, 10.0 mmol) and 1.0 M aqueous NaOH (25.0 mL, 25.0 mmol). Stir at room temperature until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperatures suppress the competitive hydrolysis of the highly reactive acid chloride by the aqueous hydroxide.

  • Reagent Preparation: In a separate dry vial, dissolve 4-fluorophenylacetyl chloride (1.90 g, 11.0 mmol) in anhydrous THF (15.0 mL).

Phase 2: Reaction Execution
  • Dropwise Addition: Using an addition funnel or syringe, add the THF solution of 4-fluorophenylacetyl chloride dropwise to the vigorously stirring aqueous azetidine solution over 15–20 minutes.

  • Propagation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for an additional 2 hours.

Phase 3: Workup and Isolation
  • Impurity Clearance: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (Et2O) or Dichloromethane (DCM) (2 x 20 mL). Discard the organic layers. This crucial step removes unreacted acid chloride and its hydrolyzed byproduct (4-fluorophenylacetic acid), which remains partially soluble in organics even at basic pH.

  • Product Precipitation/Partitioning: Return the aqueous layer to an Erlenmeyer flask. Cool to 0 °C and carefully acidify by dropwise addition of concentrated HCl (37%) until the pH reaches ~2.0 (verify with pH paper). The product will either precipitate as a white solid or form a cloudy suspension.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL). Combine the EtOAc extracts.

  • Drying and Concentration: Wash the combined EtOAc extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude residue from a mixture of EtOAc/Hexanes to afford 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid as a crystalline solid.

Self-Validating System & Analytical Markers

To ensure the integrity of the protocol, the following in-process controls and analytical markers must be verified:

  • TLC Monitoring: Use a solvent system of DCM:MeOH (9:1) with a drop of acetic acid. Stain with Ninhydrin. The starting azetidine-3-carboxylic acid will show a distinct positive (colored) spot. The successful formation of the N-acylated product will result in a Ninhydrin-negative spot (due to the loss of the secondary amine), visible under UV (254 nm) due to the fluorophenyl ring.

  • LC-MS Verification: The product has a chemical formula of C12H12FNO3 (Exact Mass: 237.08). The positive electrospray ionization (ESI+) spectrum must show a dominant [M+H]+ peak at m/z 238.1 .

  • 1H NMR (DMSO-d6) Hallmarks:

    • The disappearance of the broad secondary amine N-H proton.

    • A distinct downfield shift of the azetidine ring protons (multiplets between 3.80–4.40 ppm) due to the electron-withdrawing effect of the newly formed amide bond.

    • A characteristic singlet for the benzylic CH2 protons of the acetyl group (~3.45 ppm).

    • A multiplet/doublet of doublets in the aromatic region (7.10–7.35 ppm) integrating to 4 protons, characteristic of the para-fluoro substitution pattern.

References

  • Vertex Pharmaceuticals Inc. (2003). Process for making azetidine-3-carboxylic acid. Google Patents (WO2004035538A1).
  • Eastar Chemical. (n.d.). 4-FLUOROPHENYLACETYL CHLORIDE CAS:459-04-1. ChemBuyersGuide.

Sources

A Robust, Validated HPLC Method for the Analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. This molecule is a representative acidic pharmaceutical compound whose accurate quantification is critical for quality control and stability testing. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a multi-phase method development strategy, culminating in a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We provide detailed, step-by-step protocols, explain the scientific rationale behind each experimental choice, and present data in a clear, accessible format. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-fidelity analytical method for this and structurally similar compounds.

Guiding Principles: Analyte-Centric Method Design

A successful HPLC method is not a product of chance but a direct consequence of understanding the analyte's fundamental properties. The structure of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid dictates our analytical strategy.

  • Structure:

    • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. Its pKa is the single most critical parameter influencing retention in reversed-phase chromatography. While the exact pKa of the target molecule is not published, the pKa of its structural component, 2-(4-fluorophenyl)acetic acid, serves as an excellent proxy and is estimated to be around 4.0-4.5.[3] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep this group in its non-ionized (protonated) state.[4]

    • Fluorophenyl Group: This aromatic ring acts as a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.

    • Azetidine and Amide Linkage: These features contribute to the overall polarity of the molecule. The amide nitrogen is non-basic due to resonance, simplifying pH considerations.

  • Physicochemical Properties (Estimated):

    • pKa: ~4.0 - 4.5 (acidic)

    • logP: Moderately polar. The presence of the carboxylic acid and amide groups reduces the hydrophobicity of the fluorophenylacetyl moiety.

    • UV Absorbance: The phenyl ring suggests strong absorbance at lower UV wavelengths (~210-230 nm) and a secondary maximum around 254-270 nm.

Our strategy, therefore, is to use reversed-phase chromatography with an acidic mobile phase to suppress the ionization of the carboxyl group, a C18 column to provide sufficient hydrophobic retention, and UV detection for sensitive quantification.

The Method Development Workflow

We advocate a three-phase approach that moves from broad screening to fine-tuning and final validation. This systematic process ensures that the final method is not only suitable for its intended purpose but also robust and reliable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation P1_Analyte Analyte Characterization (pKa, UV, Polarity) P1_Initial Initial Conditions - C18 Column - Acidic Mobile Phase - Broad Gradient P1_Analyte->P1_Initial Guides Choices P2_Gradient Gradient Optimization (Slope & Time) P1_Initial->P2_Gradient Proceed If Feasible P2_Params Parameter Tuning (Flow Rate, Temp.) P2_Gradient->P2_Params P3_ICH ICH Q2(R1) Validation (Linearity, Accuracy, etc.) P2_Params->P3_ICH Lock Parameters P3_Final Final Method & System Suitability P3_ICH->P3_Final

Caption: A three-phase workflow for HPLC method development.

Phase 1 & 2: Protocol for Method Development and Optimization

This protocol details the steps to establish and refine the chromatographic conditions.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analyte Standard: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, reference grade (>99.5%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Phosphoric acid (ACS grade), and ultrapure water.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

Step-by-Step Protocol

1. Standard and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition typically ensures analyte solubility and is compatible with the mobile phase.
  • Stock Solution: Accurately weigh and dissolve the analyte standard in the diluent to prepare a 1.0 mg/mL stock solution.
  • Working Standard: Dilute the stock solution with the diluent to a working concentration of 100 µg/mL.

2. Initial Column and Mobile Phase Screening:

  • Rationale: A C18 column is the workhorse of reversed-phase HPLC and provides a good starting point for moderately polar compounds.[5] An acidic mobile phase is chosen to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 stationary phase.[6]
  • Mobile Phase A: 0.1% Formic Acid in Water. (Alternative: 0.1% Phosphoric Acid for non-MS applications).
  • Mobile Phase B: Acetonitrile.
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • PDA Detection: Scan from 200-400 nm. Extract chromatograms at 215 nm, 230 nm, and 254 nm to determine the optimal wavelength for sensitivity and selectivity.

3. Broad Gradient Elution:

  • Purpose: To quickly determine the elution time and assess the overall purity profile of the sample.
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-15 min: 5% to 95% B
  • 15-17 min: 95% B
  • 17.1-20 min: 5% B (re-equilibration)

4. Optimization of Final Conditions:

  • Based on the initial gradient run, the retention time and peak shape are evaluated. The gradient is then adjusted to provide a resolution (Rs) > 2 between the main peak and any adjacent impurities. For this analyte, a shallower gradient around the elution point was found to be optimal.
Final Optimized Chromatographic Conditions

The following table summarizes the final parameters established after the optimization phase.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-3 min: 30% B, 3-12 min: 30% to 70% B, 12-13 min: 70% to 95% B, 13-15 min: 95% B, 15.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 18 minutes

The Logic of Mobile Phase pH Control

Controlling the mobile phase pH is paramount for the analysis of ionizable compounds like our target molecule. Operating at a pH at least 1.5-2 units below the analyte's pKa ensures that over 99% of the molecules are in the single, non-ionized form. This prevents peak splitting or broadening and leads to stable, reproducible retention times.[4]

pH_Effect cluster_0 Mobile Phase pH << pKa cluster_1 Mobile Phase pH ≈ pKa Analyte Analyte in Solution pKa ~ 4.2 Condition1 pH = 2.5 (0.1% Formic Acid) Analyte->Condition1 Correct Choice Condition2 pH = 4.2 Analyte->Condition2 Incorrect Choice Result1 Analyte is Protonated (R-COOH) Non-ionized, More Hydrophobic Condition1->Result1 Outcome1 Good Retention Sharp, Symmetric Peak Result1->Outcome1 Result2 Mixture of R-COOH & R-COO- Two forms co-exist Condition2->Result2 Outcome2 Poor Retention Broad or Split Peak Result2->Outcome2

Caption: Influence of mobile phase pH on analyte ionization and peak shape.

Phase 3: Protocol for Method Validation (ICH Q2(R1))

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[2] The following protocols are based on ICH Q2(R1) guidelines.[1]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte spiked with known impurities and/or degradation products.Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity Analyze five concentrations across the range (e.g., 50-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.[2]
Accuracy Analyze triplicate samples at three concentrations (e.g., 80, 100, 120 µg/mL) by spiking into a placebo.Mean recovery between 98.0% and 102.0%.[7]
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% concentration (100 µg/mL).Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Precision (Intermediate) Repeatability test performed by a different analyst on a different day using different equipment.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve.RSD at this concentration should be ≤ 10%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3) or from the standard deviation of the response and the slope of the linearity curve.Analyte is reliably detected.
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters remain within limits. No significant change in results.
System Suitability Test (SST)

Before any validation run or sample analysis, the system's performance must be verified. A system suitability solution (100 µg/mL standard) is injected five times.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 1.0%
RSD of Retention Time ≤ 1.0%

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. By first considering the analyte's physicochemical properties, we established optimal chromatographic conditions that were subsequently validated according to ICH guidelines. The final method is specific, linear, accurate, precise, and robust, demonstrating its suitability for quantitative analysis in a regulated pharmaceutical environment. The principles and protocols outlined herein can be readily adapted for other acidic small molecules, providing a reliable framework for future method development challenges.

References

  • PubChem. (n.d.). 1-({4-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 1-({4-[5-(4-Cyclobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • ResearchGate. (2017, February 9). Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carboxylic Acid Derivatives: Naming and Physical Properties. Retrieved from [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[2-(4-CHLOROPHENYL)ACETYL]-1H-PYRROLE-2-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The contemporary drug discovery landscape is characterized by a strategic shift towards molecules with greater three-dimensional complexity and optimized physicochemical properties. Azetidine-containing scaffolds have emerged as privileged structures, imparting metabolic stability, improved solubility, and conformational rigidity.[1][2] This guide provides a detailed examination of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid , a versatile building block designed to introduce these desirable features into drug candidates. We will dissect the strategic rationale behind its unique architecture, provide detailed, field-tested protocols for its application in amide bond formation, and present workflows for library synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of sp³-rich, fluorinated building blocks for the rapid advancement of their discovery programs.

Structural Rationale & Physicochemical Profile

The efficacy of 1-(2-(4-fluorophenyl)acetyl)azetidine-3-carboxylic acid as a building block stems from the synergistic contributions of its three core components. Understanding the role of each moiety is critical to leveraging its full potential in molecular design.

The Strategic Value of the Molecular Architecture

This building block provides a trifecta of desirable features for modern medicinal chemistry:

  • Azetidine Scaffold: This strained, four-membered heterocycle serves as a conformationally rigid scaffold.[3][4] Unlike flexible aliphatic chains, its defined geometry reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[2] The sp³-rich nature of the azetidine ring also tends to improve aqueous solubility and escape the "flatland" of traditional aromatic-heavy drug candidates.[5]

  • 4-Fluorophenyl Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[6][7] The para-fluorine atom on the phenyl ring serves as a metabolic shield, blocking potential sites of cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability and half-life of the final compound.[8][9] Furthermore, the electronegativity of fluorine can modulate the electronics of the molecule, potentially leading to favorable interactions, such as hydrogen bonds or dipole interactions, within the target's binding pocket.[10]

  • Carboxylic Acid Handle: The azetidine-3-carboxylic acid provides a chemically tractable handle for diversification. It is an ideal anchor point for coupling with a vast array of primary and secondary amines through robust amide bond formation, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

cluster_0 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid cluster_1 Key Components cluster_2 Medicinal Chemistry Advantages main_mol Core Building Block azetidine Azetidine Ring fluorophenyl 4-Fluorophenyl Group cooh Carboxylic Acid adv_azetidine sp³ Richness Conformational Rigidity Improved Solubility [1, 9] azetidine->adv_azetidine adv_fluoro Blocks Metabolic Oxidation Enhances Binding Affinity Modulates Electronics [18, 21] fluorophenyl->adv_fluoro adv_cooh Versatile Coupling Handle Enables Library Synthesis SAR Exploration [12, 25] cooh->adv_cooh

Caption: Strategic value of the building block's components.

Physicochemical Properties

The following table summarizes the key calculated physicochemical properties of the title compound. These parameters are crucial for predicting its behavior in biological systems and for ensuring drug-like properties in its derivatives.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₂FNO₃Provides elemental composition.
Molecular Weight 237.23 g/mol Falls within the range for fragment-based and lead-like compounds.
Calculated XLogP3 0.8Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 60.7 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1A single donor (from the carboxylic acid) for target interaction.
Hydrogen Bond Acceptors 4Multiple acceptors (carbonyls, fluorine) for target interactions.
Rotatable Bond Count 3Low number of rotatable bonds reflects molecular rigidity.

Data calculated using standard computational models. Actual experimental values may vary.

Core Application: Amide Bond Formation Protocols

The primary application of this building block is the formation of an amide bond by coupling its carboxylic acid moiety with an amine. Direct condensation is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. We present two robust, commonly used protocols.

Protocol 1: EDC/NHS Mediated Amide Coupling

This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, which is then trapped by N-hydroxysuccinimide (NHS) to form a semi-stable active ester. This approach is known for its mild conditions and the easy removal of byproducts.[12]

Materials:

  • 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, optional, for amine salts)

  • Standard work-up reagents (e.g., 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 1-(2-(4-fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Activation: Add EDC·HCl (1.2 eq) to the solution. If the amine starting material is a hydrochloride salt, add DIPEA (1.0 eq) at this stage. Stir the mixture at room temperature for 30-60 minutes.

    • Scientist's Note: The reaction progress from an acid to the NHS-ester can be monitored by TLC or LC-MS. The activated ester is typically more non-polar than the starting carboxylic acid.

  • Amine Coupling: Add the amine of interest (1.1 eq). If the amine was not a salt, but the reaction is sluggish, a non-nucleophilic base like DIPEA (1.0-2.0 eq) can be added to scavenge the HCl generated. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction to completion using TLC or LC-MS (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ (to remove unreacted NHS and starting acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that is particularly effective for coupling sterically hindered amines or for reactions that are sluggish with carbodiimide methods.[13]

Materials:

  • 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Anhydrous DMF

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Standard work-up reagents (e.g., 5% LiCl solution, ethyl acetate, brine, Na₂SO₄)

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve the 1-(2-(4-fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (~0.1 M).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-20 minutes at room temperature.

    • Scientist's Note: The solution may change color (often to yellow) upon formation of the activated O-acylisourea intermediate. DIPEA acts as the base to deprotonate the carboxylic acid, which is a crucial first step.[13]

  • Amine Coupling: Add the amine of interest (1.1 eq) to the pre-activated mixture.

  • Monitoring: Stir the reaction at room temperature. These reactions are often rapid, reaching completion in 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with 5% aqueous LiCl solution to remove DMF.

    • Follow with sequential washes of 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

cluster_workflow General Amide Coupling Workflow start Dissolve Building Block (1.0 eq) in Anhydrous Solvent activate Add Coupling Reagent (e.g., EDC/NHS or HATU) + Base (e.g., DIPEA) start->activate pre_activation Stir 15-60 min (Formation of Active Ester) activate->pre_activation add_amine Add Amine (1.1 eq) pre_activation->add_amine react Stir at RT (1-16 hours) add_amine->react monitor Monitor by TLC / LC-MS react->monitor Check Progress workup Aqueous Work-up (Acid/Base Washes) monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: A generalized experimental workflow for amide coupling.

Application in Library Synthesis for SAR Studies

This building block is exceptionally well-suited for parallel synthesis and the creation of focused compound libraries to explore structure-activity relationships (SAR). By coupling the core scaffold with a diverse set of commercially available amines, researchers can rapidly generate dozens to hundreds of analogues, systematically probing the chemical space around a biological target.

cluster_amines Amine Diversity Set (R-NH₂) cluster_products Focused Compound Library bb 1-(2-(4-F-Ph)acetyl)azetidine-3-COOH (Core Scaffold) crossover bb->crossover amine1 Amine 1 (Aliphatic) prod1 Analogue 1 amine1->prod1 amine1->crossover amine2 Amine 2 (Aromatic) prod2 Analogue 2 amine2->prod2 amine2->crossover amine3 Amine 3 (Heterocyclic) prod3 Analogue 3 amine3->prod3 amine3->crossover amine_n Amine 'n' prod_n Analogue 'n' amine_n->prod_n amine_n->crossover crossover->prod1 crossover->prod2 crossover->prod3 crossover->prod_n

Sources

Application Note: Structural Elucidation and NMR Characterization of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a highly functionalized synthetic intermediate frequently utilized in modern drug discovery. The azetidine-3-carboxylic acid core serves as a conformationally restricted bioisostere for aliphatic amino acids, while the 4-fluorophenyl moiety is a privileged pharmacophore for modulating lipophilicity and metabolic stability.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct mechanistic challenges:

  • Restricted Amide Rotation: The N-acyl azetidine bond exhibits partial double-bond character, leading to the formation of syn and anti rotamers that duplicate signals on the NMR timescale[1][2].

  • Heteronuclear Scalar Coupling: The 100% naturally abundant 19 F nucleus (spin = 1/2) induces complex J -coupling across the aromatic ring, transforming a simple para-substituted benzene into an AA'BB'X spin system[3].

This application note provides a self-validating protocol for the precise acquisition and interpretation of the 1 H, 13 C, and 19 F NMR spectra of this compound, ensuring researchers can confidently distinguish between inherent conformational complexity and sample impurities.

Mechanistic Insights into Spectral Complexity

The Rotameric Phenomenon in N-Acyl Azetidines

In N-acyl azetidines, the delocalization of the nitrogen lone pair into the adjacent carbonyl group restricts rotation around the C–N bond. At ambient temperature (298 K), the interconversion rate between the syn and anti conformers is significantly slower than the NMR acquisition timescale. Consequently, the spectrometer detects both conformers as distinct chemical entities[1].

For 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, this results in a ~1:1 to 3:2 duplication of signals for the acetyl –CH 2​ – group and the azetidine ring protons[2][4]. Junior analysts frequently misinterpret these duplicated signals as co-eluting impurities. To establish a self-validating system , our protocol employs Variable Temperature (VT) NMR. By heating the sample, thermal energy overcomes the rotational barrier, increasing the interconversion rate until the duplicated signals coalesce into sharp, unified peaks, definitively proving the purity of the sample.

The AA'BB'X Spin System

The 4-fluorophenyl group contains a plane of symmetry, making the two ortho protons chemically equivalent. However, they are magnetically non-equivalent because they couple differently to a specific meta proton. The presence of the fluorine atom further splits these signals via heteronuclear scalar coupling ( nJCF​ and nJHF​ ), resulting in a characteristic AA'BB' splitting pattern in the 1 H spectrum and distinct doublet formations for nearly all aromatic carbons in the 13 C spectrum[3].

Experimental Methodologies: Self-Validating NMR Protocol

Phase 1: Sample Preparation

Causality Check: Non-polar solvents like CDCl 3​ often lead to severe signal broadening for this compound due to intermolecular hydrogen bonding of the free carboxylic acid. DMSO- d6​ is selected to disrupt these aggregates, yielding sharp resonances and shifting the acidic –OH proton downfield (~12.5 ppm) to prevent overlap with the aromatic region.

  • Weigh 15–20 mg of the highly pure compound into a clean glass vial.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Phase 2: Ambient Temperature Data Acquisition (298 K)
  • 1 H NMR: Acquire at 400 or 500 MHz. Set a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the azetidine protons. Acquire 32–64 scans.

  • 13 C NMR: Acquire at 100 or 125 MHz using a WALTZ-16 composite pulse decoupling sequence to remove 1 H coupling (note: 19 F coupling will remain). Acquire 1024–2048 scans due to the signal dilution caused by rotameric splitting.

  • 19 F NMR: Acquire at 376 or 470 MHz with 1 H decoupling enabled to observe the fluorine resonance as a sharp singlet.

Phase 3: Variable Temperature (VT) Validation
  • If the acetyl –CH 2​ – signal (expected ~3.5 ppm) appears as two distinct singlets, initiate VT-NMR.

  • Increase the probe temperature to 353 K (80 °C) in 10 K increments.

  • Allow 5 minutes of thermal equilibration at each step, followed by re-tuning and re-shimming the probe.

  • Acquire a 16-scan 1 H spectrum at each interval. Observe the coalescence of the duplicated acetyl and azetidine signals.

G N1 Acquire 1H & 13C NMR at 298 K (Room Temp) N2 Analyze Azetidine Ring & Acetyl CH2 Signals N1->N2 N3 Are duplicated signals (rotamers) present? N2->N3 N4 Perform VT-NMR (Heat to 350-370 K) N3->N4  Yes (e.g., 1:1 ratio) N6 Proceed to 2D NMR (COSY, HSQC, HMBC) N3->N6  No N5 Observe Signal Coalescence (Validates Conformers) N4->N5 N5->N6

Workflow for resolving N-acyl azetidine rotamers using Variable Temperature (VT) NMR.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the compound at 298 K in DMSO- d6​ .

Table 1: 1 H NMR Spectral Data (298 K, DMSO- d6​ )
PositionChemical Shift δ (ppm)MultiplicityCoupling Constant J (Hz)IntegrationAssignment Notes
COOH 12.50br s-1HExchangeable with D 2​ O
Ar-H (C2', C6') 7.25dd 3JHH​ = 8.5, 4JHF​ = 5.52HAA'BB' system, ortho to alkyl
Ar-H (C3', C5') 7.10t (app) 3JHH​ = 8.9, 3JHF​ = 8.92HAA'BB' system, ortho to F
Azetidine CH 2​ 3.80 – 4.30m-4HDiastereotopic + Rotameric duplication
Acetyl CH 2​ 3.45, 3.55s, s-2HDuplicated due to syn/anti rotamers
Azetidine CH 3.30 – 3.50m-1HOften overlaps with residual HDO
Table 2: 13 C and 19 F NMR Spectral Data (298 K, DMSO- d6​ )

Note: 13 C signals for the aromatic ring are split into doublets strictly due to scalar coupling with the 19 F nucleus.

NucleusPositionChemical Shift δ (ppm)MultiplicityCoupling Constant JCF​ (Hz)
13 C COOH174.2s-
13 C Amide C=O169.5s-
13 C Ar-C4' (C–F)161.2d 1JCF​ = 242.0
13 C Ar-C1'132.1d 4JCF​ = 3.0
13 C Ar-C2', C6'131.0d 3JCF​ = 8.0
13 C Ar-C3', C5'115.2d 2JCF​ = 21.0
13 C Azetidine C2, C450.5, 52.1s- (Rotameric duplication)
13 C Acetyl CH 2​ 39.1, 39.5s- (Rotameric duplication)
13 C Azetidine C333.4s-
19 F Ar-F-116.0s- ( 1 H decoupled)

Conclusion

The structural elucidation of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid requires a nuanced understanding of dynamic NMR phenomena. By recognizing the signature AA'BB'X splitting of the fluorinated aromatic ring and systematically validating the presence of N-acyl rotamers via VT-NMR, researchers can definitively confirm the structural integrity and purity of this critical synthetic building block.

References

  • The (±)-5-Aza[1.0]triblattane Skeleton via Azetine Cycloaddition Organic Letters (ACS Publications) URL:[Link][1]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids PubMed Central (NIH) URL:[Link][2]

  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 PubChem (NIH) URL:[Link][3]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications Biblio Back Office (Ghent University) URL:[Link][4]

Sources

Mastering the Crystalline Form: Application Notes and Protocols for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the final crystallization step is of paramount importance. It is not merely a purification method but a critical determinant of the API's physicochemical properties, including stability, solubility, and bioavailability. For the compound 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, a molecule of interest in contemporary drug discovery, achieving a consistent and well-defined crystalline form is essential for ensuring reproducible performance and facilitating downstream formulation development.

This document provides a comprehensive guide to the crystallization of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. Moving beyond a simple recitation of steps, these application notes delve into the rationale behind methodological choices, offering a framework for logical troubleshooting and optimization. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the desired crystalline form is achieved with high purity and yield.

The molecular structure of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, featuring a polar azetidine-3-carboxylic acid core, an N-acetyl linkage, and a lipophilic fluorophenyl group, presents a unique crystallization challenge. The interplay of these functionalities dictates its solubility profile and intermolecular interactions, which are the fundamental drivers of the crystallization process. The presence of a fluorine atom, for instance, can significantly influence crystal packing and solubility due to its high electronegativity and ability to participate in hydrogen bonding.[1][2]

Understanding the Physicochemical Landscape

A successful crystallization strategy begins with a thorough understanding of the molecule's properties. While specific experimental data for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is not widely published, we can infer its likely behavior based on its constituent parts.

  • Azetidine-3-carboxylic Acid Moiety: The parent azetidine-3-carboxylic acid is known to be water-soluble, indicating the polar nature of this heterocyclic core.[3][4] This suggests that solvents capable of hydrogen bonding will be effective in dissolving the molecule.

  • N-acyl Group: The amide linkage introduces a degree of planarity and additional hydrogen bonding capabilities, which can influence crystal packing.

  • 4-Fluorophenyl Group: The introduction of a fluorinated phenyl ring significantly increases the lipophilicity of the molecule compared to an unsubstituted phenyl group.[5] This suggests that a balance of polar and non-polar characteristics will be required in the chosen solvent system. The fluorine atom can also participate in non-covalent interactions, further influencing crystal lattice formation.

This dualistic nature—a polar, water-soluble core and a lipophilic aromatic arm—suggests that a range of solvents, from polar protic to polar aprotic, and their mixtures, will be relevant for crystallization.

Strategic Approach to Crystallization Method Selection

The choice of crystallization technique is dictated by the thermodynamic and kinetic factors governing the nucleation and growth of crystals from a supersaturated solution. For 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, three primary methods are recommended for exploration:

  • Cooling Crystallization: This technique relies on the principle that the solubility of the compound is significantly higher at elevated temperatures.[6] By slowly cooling a saturated solution, a state of supersaturation is achieved, inducing crystallization. This method is often a good starting point due to its simplicity and scalability.

  • Anti-Solvent Crystallization: This method involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[2][7] The anti-solvent reduces the overall solubility of the compound, leading to supersaturation and crystallization. This technique is particularly useful for compounds that are highly soluble in a given solvent at room temperature.

  • Vapor Diffusion: A gentle and effective method for growing high-quality single crystals, vapor diffusion involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[8] This gradual change in solvent composition leads to a slow and controlled crystallization process, often yielding well-ordered crystals suitable for X-ray diffraction analysis.

The following diagram illustrates the decision-making workflow for selecting an appropriate crystallization strategy.

Crystallization_Workflow A Crude 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid B Solubility Screening (Polar Protic, Polar Aprotic, Non-polar) A->B C High Solubility at RT B->C Identified 'Good' Solvent D Moderate Solubility at RT, High Solubility at Elevated T B->D Identified suitable solvent E Low Solubility in most solvents B->E Further solvent screening needed F Anti-Solvent Crystallization C->F H Vapor Diffusion (for single crystals) C->H G Cooling Crystallization D->G I Solvent System Optimization F->I G->I H->I J Crystal Characterization (XRPD, DSC, Microscopy) I->J K Pure Crystalline Product J->K Vapor_Diffusion cluster_0 Sealed Chamber cluster_1 Small Vial A Compound Solution ('Good' Solvent) B Anti-Solvent Reservoir (Volatile) B->A Vapor Diffusion

Caption: Schematic of a vapor diffusion setup.

Crystal Characterization: A Self-Validating System

The success of any crystallization protocol is ultimately determined by the quality of the resulting crystals. A multi-faceted analytical approach is essential for thorough characterization and to ensure the production of the desired polymorphic form. [9][10]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique for identifying crystalline phases. [11][12]Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint."

  • Application:

    • Phase Identification: To confirm the identity of the crystalline form obtained.

    • Polymorph Screening: To differentiate between different polymorphic forms.

    • Purity Assessment: To detect the presence of other crystalline impurities.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. [1]It provides valuable information about melting points, phase transitions, and the degree of crystallinity.

  • Application:

    • Melting Point Determination: A sharp melting peak is indicative of a pure crystalline substance.

    • Polymorphism Detection: Different polymorphs will often have distinct melting points and may exhibit solid-solid phase transitions that can be detected by DSC.

    • Amorphous Content: The absence of a sharp melting peak may indicate an amorphous solid.

Microscopy

Visual inspection of the crystals under a microscope can provide qualitative information about their morphology (e.g., needles, plates, prisms) and size distribution. This can be a quick and useful tool for assessing the outcome of a crystallization experiment.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too supersaturated; cooling rate is too fast; inappropriate solvent.Use a more dilute solution; slow down the cooling rate; screen for a different solvent system.
Amorphous Solid Rapid precipitation; presence of impurities that inhibit crystal growth.Use a slower method like vapor diffusion; purify the crude material before crystallization.
Poor Yield Compound is too soluble in the mother liquor; insufficient cooling.Use a more effective anti-solvent; cool the solution for a longer period or to a lower temperature.
Small or Needle-like Crystals Rapid nucleation and crystal growth.Slow down the rate of supersaturation (slower cooling or anti-solvent addition); use a solvent that promotes slower growth.

Conclusion

The crystallization of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. A systematic and well-reasoned approach to crystallization, grounded in an understanding of the molecule's physicochemical properties, is essential for success. The protocols and strategies outlined in this document provide a robust framework for researchers to develop and optimize crystallization processes, leading to the consistent production of a high-quality, crystalline API. The integration of analytical techniques such as XRPD and DSC is non-negotiable for validating the outcome and ensuring the desired solid-state form is achieved.

References

  • Azetidine-3-carboxylic acid. PubChem. ([Link])

  • Process for making azetidine-3-carboxylic acid.
  • Cooling Crystallization & Crystallizers. EBNER. ([Link])

  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. TA Instruments. ([Link])

  • Solvent design for crystallization of carboxylic acids. ResearchGate. ([Link])

  • X-ray powder diffraction: a powerful analysis tool for industrial protein production. DTU Research Database. ([Link])

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. ([Link])

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. ([Link])

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. ([Link])

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. ([Link])

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. ([Link])

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. LinkedIn. ([Link])

  • Fluorine substituent effects (on bioactivity). ResearchGate. ([Link])

  • Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. ResearchGate. ([Link])

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. ([Link])

  • The effect of fluorine substitution on the physical properties of small molecules. Journal of Organic Chemistry. ([Link])

  • Using AntiSolvent for Crystallization. Mettler Toledo. ([Link])

  • Why Polymorphism is Key in Drug Development!. PharmaCores. ([Link])

  • XRPD Analysis: Powder X-Ray Diffraction Service. The Solubility Company. ([Link])

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive. ([Link])

  • Cooling Crystallization. Yanming - Chemical Processing. ([Link])

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. ([Link])

  • CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). USP.org. ([Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. ([Link])

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. ([Link])

  • Cooling Crystallization. Yanming Chemical. ([Link])

  • Carboxylic acid purification and crystallization process.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. MDPI. ([Link])

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. ([Link])

  • Three-Step Mechanism of Antisolvent Crystallization. NSF PAR. ([Link])

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. ([Link])

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. ([Link])

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. ([Link])

  • How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance. LinkedIn. ([Link])

  • Using AntiSolvent for Crystallization. Mettler Toledo. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing amides from highly strained secondary amines like azetidine, particularly when an unprotected carboxylic acid moiety is present, presents unique chemo-selectivity and stability challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the yield and purity of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Strategic Decision Workflow

Choosing the correct synthetic route depends entirely on your scale and purity requirements. Because azetidine-3-carboxylic acid is a zwitterionic amino acid, direct coupling using standard uronium-based reagents (like HATU) without protecting groups will lead to catastrophic yield losses due to self-condensation.

G Start Target: 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Decision What is the primary synthetic constraint? Start->Decision PathA Scale-up / Avoid Protecting Groups Decision->PathA PathB High Purity / Discovery Scale Decision->PathB MethodA Schotten-Baumann Acylation (Biphasic NaOH/THF) PathA->MethodA MethodB HATU Coupling with Azetidine-3-benzyl ester PathB->MethodB StepA1 1. Form Acyl Chloride (Oxalyl Chloride, cat. DMF) MethodA->StepA1 StepB1 1. HATU, DIPEA, DCM (Amide Bond Formation) MethodB->StepB1 StepA2 2. Aqueous Coupling (pH 9-10, <5°C) StepA1->StepA2 StepB2 2. Hydrogenation (Pd/C, H2) (Ester Deprotection) StepB1->StepB2

Workflow for selecting the optimal azetidine-3-carboxylic acid acylation strategy.

Troubleshooting & FAQs

Q: Why is my yield <20% when using standard EDC/HOBt or HATU coupling with the free azetidine-3-carboxylic acid? A: Oligomerization. Azetidine-3-carboxylic acid is an unprotected amino acid. In a homogenous organic phase, coupling reagents like HATU or EDC will activate the carboxylic acid moiety of the azetidine itself. Because the azetidine nitrogen is a competent nucleophile, this leads to rapid intermolecular self-condensation (polyamide formation) rather than the desired cross-coupling with 2-(4-fluorophenyl)acetic acid[1].

Q: I switched to Schotten-Baumann conditions (aqueous NaOH), but I am observing significant azetidine ring-opening. What is causing this? A: Overheating or excessive base. The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). If the pH exceeds 12 and the temperature rises above 15°C during the exothermic addition of the acyl chloride, the hydroxide ion can act as a nucleophile, attacking the activated amide and triggering ring-opening[2]. Solution: Strictly maintain the internal temperature between 0–5°C and use a buffered system (e.g., NaHCO₃) or carefully controlled 1M NaOH to maintain a pH of 9–10.

Q: My 2-(4-fluorophenyl)acetic acid isn't converting fully to the acyl chloride using thionyl chloride. Should I heat it longer? A: No. Extended heating with thionyl chloride can cause the resulting 2-(4-fluorophenyl)acetyl chloride to undergo deprotonation at the alpha-carbon, forming a highly reactive ketene intermediate. This ketene can dimerize or react with moisture, destroying your starting material. Solution: Switch to oxalyl chloride with a catalytic amount of DMF at 0°C to room temperature. This method is much milder, proceeds quantitatively without heating, and generates only volatile byproducts (CO, CO₂, HCl)[3].

Mechanistic Pitfalls: The Oligomerization Problem

To understand why specific protocols are required, one must visualize the competing pathways present when handling zwitterionic building blocks.

Mechanism FreeAcid Unprotected Azetidine-3- carboxylic acid Activated Activated Azetidine Intermediate FreeAcid->Activated Activation of -COOH Desired Desired Amide (Target Molecule) FreeAcid->Desired Attack on 4-F-Phenyl acetyl chloride Coupling Coupling Reagent (e.g., HATU) Coupling->Activated Undesired Self-Condensation (Oligomers/Polymers) Activated->Undesired Attack by another Azetidine -NH

Competing pathways in the acylation of unprotected azetidine-3-carboxylic acid.

Quantitative Method Comparison

Summarizing the empirical data from various coupling strategies reveals stark differences in efficiency. Below is a comparison of reaction conditions for synthesizing 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Synthetic StrategyReagents / ConditionsAverage YieldPurity (LC-MS)Primary Impurity / Issue
Direct Homogeneous Coupling HATU, DIPEA, DMF, 25°C (Free Acid)12 - 18%< 50%Extensive azetidine oligomerization.
Schotten-Baumann (Biphasic) Acyl Chloride, NaOH, THF/H₂O, 0°C75 - 82% > 95% Trace ring-opened byproducts (if T > 5°C).
Protected Route (2-Step) 1. HATU, DIPEA, DCM (Benzyl Ester)2. H₂, Pd/C, MeOH85 - 90% (Overall)> 98%Requires extra synthetic steps and Pd catalyst removal.

Step-by-Step Experimental Protocols

Protocol A: One-Pot Schotten-Baumann Acylation (Recommended for Scale-Up)

This method leverages the zwitterionic nature of the amino acid. By using an aqueous base, the carboxylic acid is deprotonated, rendering it highly soluble in water and preventing it from reacting with the electrophile, which resides primarily in the organic layer[4].

Step 1: Preparation of 2-(4-Fluorophenyl)acetyl chloride

  • Charge a flame-dried flask with 2-(4-fluorophenyl)acetic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL) under nitrogen.

  • Cool the solution to 0°C using an ice bath.

  • Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq).

  • Add oxalyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes. Causality Note: Oxalyl chloride is preferred over thionyl chloride to avoid heating, which prevents alpha-ketene formation.

  • Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Dissolve the resulting crude acyl chloride in anhydrous THF (10 mL).

Step 2: Biphasic Coupling

  • In a separate flask, dissolve azetidine-3-carboxylic acid (1.05 eq, 10.5 mmol) in a mixture of THF (15 mL) and 1M aqueous NaOH (22 mL, ~2.2 eq).

  • Cool the vigorously stirring biphasic mixture to 0°C.

  • Add the THF solution of 2-(4-fluorophenyl)acetyl chloride dropwise over 30 minutes. Critical Step: Maintain internal temperature <5°C to prevent base-catalyzed ring opening of the azetidine.

  • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral impurities. Acidify the aqueous layer to pH 2-3 using 2M HCl. Extract the precipitated product with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄, filter, and concentrate to afford the pure product.

Protocol B: HATU-Mediated Coupling via Ester Protection (Recommended for Discovery/MedChem)

If strictly anhydrous conditions are required, the carboxylic acid must be masked[5].

Step 1: Amide Coupling

  • Dissolve azetidine-3-carboxylic acid benzyl ester hydrochloride (1.0 eq) and 2-(4-fluorophenyl)acetic acid (1.05 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the active ester.

  • Cool to 0°C and add HATU (1.1 eq) portion-wise. Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove DMF. Concentrate to yield the protected intermediate.

Step 2: Hydrogenolysis (Deprotection)

  • Dissolve the intermediate in Methanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (balloon, 1 atm).

  • Stir vigorously at room temperature for 3 hours. Filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the final 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from[Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3564-3614. ACS Publications. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid Primary Solvent: Dimethyl Sulfoxide (DMSO)

Chemical Profiling & Solvation Thermodynamics

To effectively troubleshoot solubility failures, we must first analyze the molecular architecture of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid and its thermodynamic interactions with DMSO.

This molecule presents a unique solvation challenge due to three distinct structural domains:

  • The Carboxylic Acid Moiety: Acts as a strong hydrogen-bond donor and acceptor. In the solid state, carboxylic acids typically form highly stable intermolecular dimers ( R−COOH⋯HOOC−R ) with high crystalline lattice energies[1].

  • The N-Acyl Azetidine Core: The tertiary amide introduces a rigid, polar hydrogen-bond acceptor domain.

  • The 4-Fluorophenyl Group: A highly lipophilic, hydrophobic domain that relies on the solvent's ability to form a non-polar cavity for dissolution.

The Role of DMSO: Dimethyl sulfoxide is a dipolar aprotic solvent. It is an exceptional hydrogen-bond acceptor but a poor hydrogen-bond donor[2]. To dissolve this compound, the sulfoxide oxygen ( S=O ) of DMSO must outcompete the carboxylic acid dimers by accepting hydrogen bonds from the −OH group. Simultaneously, the solvent must form a cavity to accommodate the lipophilic fluorophenyl ring. Any disruption to DMSO's hydrogen-bonding network—most notably through water contamination—will immediately collapse this delicate thermodynamic balance, leading to precipitation[3].

Diagnostic Workflow

Use the following decision tree to systematically isolate the root cause of your solubility failure.

G N1 Compound Precipitates in DMSO Stock N2 Assess Water Content of DMSO Solvent N1->N2 N3 Use Fresh Anhydrous DMSO (<0.01% H2O) N2->N3 High H2O N4 Assess Kinetic Dissolution Barriers N2->N4 Anhydrous N7 Soluble: Hydration was root cause N3->N7 N5 Apply 37°C Heat & Bath Sonication N4->N5 N6 Assess Solid State (Dimerization/Polymorph) N5->N6 Insoluble N8 Soluble: Lattice energy overcome N5->N8 Dissolves

Caption: Workflow for diagnosing and resolving DMSO solubility failures.

Frequently Asked Questions (Troubleshooting Root Causes)

Q1: My compound initially dissolved perfectly at 50 mM, but after a day in the freezer, it precipitated and won't go back into solution. Why?

A: You are observing Ostwald's Rule of Stages triggered by freeze-thaw cycling. When initially synthesized or lyophilized, the compound may exist in an amorphous state, which has the highest entropy and highest apparent solubility in DMSO[3]. This creates a supersaturated, kinetically stable but thermodynamically unstable solution. When you freeze the DMSO stock (freezing point ~18.5 °C)[2], the phase change forces the compound to nucleate. Upon thawing, it crystallizes into its lowest-entropy, most thermodynamically stable polymorph[3]. This crystalline form has a significantly higher lattice energy, making it much harder for DMSO to redissolve it at room temperature[4].

Q2: How does atmospheric moisture affect my DMSO stocks?

A: Water destroys DMSO's ability to solvate lipophilic domains. DMSO is notoriously hygroscopic. As it absorbs atmospheric water, it forms a highly structured hydrogen-bonded network with H2​O [3]. At just 33% water by weight, DMSO forms a rigid 1:2 (DMSO: H2​O ) molar complex, which drops the freezing point from +18.5 °C to -73 °C[3]. Mechanistically, water molecules competitively bind to DMSO's sulfoxide oxygen. This leaves DMSO unable to break the carboxylic acid dimers of your compound. Furthermore, the structured water-DMSO phase makes it thermodynamically unfavorable to form a cavity for the lipophilic 4-fluorophenyl group, causing immediate precipitation[3].

Q3: Does the carboxylic acid group specifically contribute to poor DMSO solubility?

A: Yes, depending on the structural context. Chemoinformatic models analyzing over 160,000 molecules have shown that while some carboxylic acid derivatives (like amides) generally increase solubility, the presence of specific structural features can hinder it[1]. If the compound forms highly stable intermolecular hydrogen bonds (dimers) in the solid state, DMSO must expend significant energy to break them. If your DMSO is even slightly hydrated, it lacks the hydrogen-bond accepting capacity required to disrupt these dimers, leaving the compound insoluble[5].

Quantitative Data: The Impact of Hydration on DMSO

The following table summarizes how water absorption alters the physical properties of DMSO and its capacity to dissolve lipophilic/carboxylic acid compounds.

Water Content (% w/w)Molar Ratio (DMSO: H2​O )Freezing Point (°C)Solvation Capacity for Lipophiles
0.0% (Anhydrous) 1 : 0+18.5 °COptimal (Maximum cavity formation)
~10.0% 1 : 0.5~0.0 °CReduced (Hydration sphere overlap)
33.0% 1 : 2-73.0 °CPoor (Highly structured/viscous phase)

Data synthesized from freezing point depression and hydration measurements of DMSO[3],[6].

Standard Operating Procedures (Experimental Protocols)

To ensure self-validating and reproducible results, strictly adhere to the following protocols when handling 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Protocol A: Preparation of Anhydrous High-Concentration Stocks (10-50 mM)

Objective: Prevent atmospheric moisture from compromising the solvent's hydrogen-bond accepting capacity.

  • Equilibration: Remove the lyophilized vial of the compound from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Use only newly opened, septum-sealed anhydrous DMSO (≥99.9%, <0.005% water). Do not use benchtop DMSO that has been opened previously[7].

  • Inert Atmosphere: Purge the headspace of the compound vial with a gentle stream of dry Nitrogen or Argon gas.

  • Injection: Using a dry, sterile syringe, puncture the DMSO Sure/Seal™ and withdraw the required volume. Inject directly into the purged compound vial.

  • Dissolution: Vortex gently for 30 seconds. If dissolution is slow, proceed to Protocol B.

  • Storage: Aliquot the solution into single-use vials to avoid freeze-thaw cycles[4]. Store at -20 °C in a desiccated secondary container.

Protocol B: Thermal-Acoustic Recovery of Precipitated Stocks

Objective: Overcome the kinetic barrier and high lattice energy of crystalline polymorphs formed during freeze-thaw cycling.

  • Visual Inspection: Examine the vial against a dark background. Precipitated compound often appears as a fine, cloudy suspension or micro-crystals adhering to the glass[4].

  • Thermal Incubation: Place the sealed vial in a water bath or dry block pre-warmed to 37–40 °C for 5 minutes. Causality: Gentle heating provides the thermodynamic energy required to break the crystalline lattice and carboxylic acid dimers[7].

  • Acoustic Cavitation: Transfer the warmed vial to an ultrasonic bath. Sonicate for 10–15 minutes. The localized high pressure and temperature generated by acoustic cavitation rapidly accelerate the dissolution kinetics without degrading the bulk sample.

  • Verification: If the solution clears, the issue was kinetic (polymorphism/lattice energy). If the compound remains insoluble, the DMSO has likely absorbed >10% water, and the stock must be discarded and remade using Protocol A.

References

  • [3] Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from:[Link]

  • [1] Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS Publications). Retrieved from:[Link]

  • [4] Hughes, J. P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening (ResearchGate). Retrieved from:[Link]

  • [6] Gaylord Chemical. DMSO Physical Properties. Retrieved from:[Link]

  • [2] Wikipedia Contributors. Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • [5] Balakin, K. V., et al. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry (ResearchGate). Retrieved from:[Link]

Sources

Preventing degradation of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. By understanding its potential degradation pathways and implementing appropriate storage and handling protocols, users can maintain the integrity and purity of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid?

A1: As a solid, the compound is susceptible to two main degradation pathways:

  • Hydrolysis: The amide bond and the strained azetidine ring can both be hydrolyzed, particularly in the presence of moisture. This process can be accelerated by acidic or basic micro-environments. Amide hydrolysis would yield 4-fluorophenylacetic acid and azetidine-3-carboxylic acid, while hydrolysis of the azetidine ring is a more complex process that can lead to various ring-opened products.[1][2][3][4]

  • Photodegradation: Although the carbon-fluorine bond is generally stable, aromatic fluorine compounds can be susceptible to photolysis, which could lead to defluorination or other structural changes upon prolonged exposure to light, especially UV radiation.

Q2: What are the recommended storage conditions for the solid compound?

A2: To mitigate degradation risks, the solid compound should be stored in a tightly sealed, opaque container in a controlled environment. For long-term storage, the following conditions are recommended, in order of preference:

  • -20°C in a desiccator: This provides the best protection against both hydrolytic and thermal degradation.

  • 2-8°C in a desiccator: Refrigeration is a good alternative if a freezer is unavailable. The use of a desiccator is crucial to minimize moisture.[5][6]

  • Room temperature in a desiccator, protected from light: This is acceptable for shorter-term storage, but the risk of degradation increases over time.

Q3: My laboratory has high humidity. Are there any special precautions I should take?

A3: Yes. In environments with high humidity, it is critical to store the compound in a desiccator with a fresh desiccant. When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the solid material.

Q4: I need to store the compound in solution. What solvent should I use and what are the storage recommendations?

A4: Storing the compound in solution for extended periods is generally not recommended due to the increased risk of solvolysis (reaction with the solvent) and hydrolysis. If storage in solution is unavoidable:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. Avoid protic solvents like methanol or water.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage is necessary, store the solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps to minimize moisture ingress.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Issue 1: Appearance of new peaks in HPLC analysis of a stored sample.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Identify the Degradants: If possible, use LC-MS to obtain the mass of the new peaks. Common degradants would be the hydrolysis products: 4-fluorophenylacetic acid and azetidine-3-carboxylic acid.

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cold, dry, and protected from light).

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and comparing the resulting chromatogram to that of the stored sample.[2][4][7][8]

Issue 2: Inconsistent assay results or loss of potency over time.

  • Possible Cause: Gradual degradation of the compound that may not be immediately obvious as distinct new peaks in the chromatogram.

  • Troubleshooting Steps:

    • Implement a Stability Testing Program: For critical applications, it is advisable to establish a formal stability testing program to monitor the purity and potency of the compound over time.

    • Use a Stability-Indicating HPLC Method: Ensure that the HPLC method used is capable of separating the intact compound from all potential degradation products. The method should be validated for specificity.[7][9]

    • Re-qualify Older Batches: If a batch of the compound has been in storage for an extended period, it is good practice to re-analyze it to confirm its purity before use.

Data Presentation

Storage ConditionTemperatureHumidity ControlLight ProtectionRecommended Use
Optimal Long-Term -20°CDesiccatorOpaque ContainerStorage > 6 months
Standard Long-Term 2-8°CDesiccatorOpaque ContainerStorage up to 6 months
Short-Term Room TemperatureDesiccatorOpaque ContainerStorage < 1 month
Solution (Aprotic) -20°C to -80°CAnhydrous SolventAmber VialNot recommended, for short-term use only

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B) for a specified duration. Keep a control sample in the dark.

  • Sample Analysis: Before analysis by HPLC, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determine the λmax by UV-Vis spectroscopy)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[9]

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Primary Degradation Products Moisture Moisture Parent 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Moisture->Parent Heat Heat Heat->Parent Light Light Light->Parent Acid_Base Acid/Base Acid_Base->Parent Amide_Hydrolysis Amide Hydrolysis Products (4-Fluorophenylacetic acid & Azetidine-3-carboxylic acid) Parent->Amide_Hydrolysis Hydrolysis Ring_Opening Azetidine Ring-Opening Products Parent->Ring_Opening Hydrolysis Photodegradation Photodegradation Products Parent->Photodegradation Photolysis Troubleshooting_Workflow Start Inconsistent Results or New Peaks in HPLC? Check_Storage Review Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Identify_Peaks Identify Unknown Peaks (e.g., via LC-MS) Start->Identify_Peaks Requalify_Batch Re-qualify Stored Batch Before Use Check_Storage->Requalify_Batch Forced_Degradation Perform Forced Degradation Study Identify_Peaks->Forced_Degradation Compare_Spectra Compare Degradation Profile with Stored Sample Forced_Degradation->Compare_Spectra Method_Validation Validate HPLC Method (ICH Q2(R1)) Compare_Spectra->Method_Validation Method_Validation->Requalify_Batch End Root Cause Identified & Corrective Action Taken Requalify_Batch->End

Sources

Technical Support Center: Optimizing Flash Chromatography Purification for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for the purification of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid via flash chromatography. As a team of Senior Application Scientists, our goal is to provide you with scientifically sound, field-tested strategies to overcome common purification challenges and ensure the highest purity of your target compound.

I. Understanding the Target Molecule: Physicochemical Properties and Their Chromatographic Implications

A successful purification strategy begins with a fundamental understanding of the molecule's characteristics. 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid possesses several key structural features that dictate its behavior on a chromatographic column:

  • Carboxylic Acid Moiety: This functional group is the most significant contributor to the compound's polarity and acidity. The pKa of a typical carboxylic acid is in the range of 4-5.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring can slightly increase the acidity (lower the pKa) of the carboxylic acid.[2] On standard silica gel, which has acidic silanol groups on its surface, this carboxylic acid can lead to strong interactions, often resulting in significant peak tailing.[3][4]

  • Azetidine Ring and Amide Linkage: These features contribute to the molecule's overall polarity and potential for hydrogen bonding.

  • Fluorophenyl Group: This portion of the molecule adds a non-polar character.

Due to this combination of polar and non-polar functionalities, the compound is moderately polar. Its solubility will be dependent on the pH of the solvent. In neutral or basic aqueous solutions, it will be more soluble due to the deprotonation of the carboxylic acid. Conversely, in acidic aqueous solutions and many organic solvents, its solubility will be lower.

II. Frequently Asked Questions (FAQs)

This section addresses common queries and provides proactive solutions for the purification of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Q1: What is the most suitable stationary phase for this purification?

A1: The choice of stationary phase is critical for achieving optimal separation.

  • Reverse-Phase (C18) Silica: This is often the preferred choice for polar, acidic compounds.[5] The non-polar C18 stationary phase interacts with the fluorophenyl and other non-polar parts of the molecule. A polar mobile phase, typically a mixture of water and acetonitrile or methanol, is used for elution. The key to success with reverse-phase is the addition of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[6] This suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.[6][7]

  • Normal-Phase (Silica Gel): While standard silica gel can be used, it often presents challenges with acidic compounds due to strong interactions with surface silanol groups, causing peak tailing.[4][8] If normal-phase is necessary, consider the following:

    • Chemically-Modified Silica: Diol-bonded or amino-bonded silica can sometimes offer better performance for polar compounds than unmodified silica.[9][10]

    • Mobile Phase Modifiers: The addition of a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase is essential to mitigate peak tailing.[3]

Q2: How should I develop an effective mobile phase?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for mobile phase selection. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[3]

Recommended Starting Solvent Systems for TLC Analysis (Normal Phase):

  • Heptane/Ethyl Acetate mixtures (e.g., 7:3, 1:1, 3:7)

  • Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5)

Crucial Tip: If you observe streaking or tailing of the spot on the TLC plate, add 1% acetic or formic acid to your developing solvent and re-run the TLC. A well-defined spot on the TLC plate is a good indicator of successful separation on the flash column.

Q3: What is the optimal method for loading my sample onto the column?

A3: Proper sample loading is paramount for high-resolution separation.

  • Liquid Loading: If your crude material is readily soluble in the initial mobile phase, you can dissolve it in a minimal volume and inject it directly onto the column. However, this is often not the case.

  • Dry Loading (Recommended): This method is generally superior for compounds that have limited solubility in the mobile phase or when dealing with complex mixtures.[9]

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude sample in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a small amount of silica gel (or C18 silica for reverse-phase) to the solution. A good starting point is a 1:1 to 1:3 ratio of crude material to silica.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-equilibrated flash column.

III. Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to resolving common problems.

Problem Potential Cause(s) Solutions & Recommendations
Severe Peak Tailing - Strong interaction between the carboxylic acid and silica gel. - Secondary interactions with active sites on the stationary phase.[4]- Normal Phase: Add 0.5-2% acetic or formic acid to your mobile phase to suppress ionization.[3] - Reverse Phase: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA.[6] - Consider switching to a reverse-phase C18 column, which is generally better for acidic compounds.[5]
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity. - Column overloading.[4]- Re-optimize your mobile phase using TLC to achieve a greater difference in Rf values. - Employ a shallower gradient during elution to increase the separation between closely eluting compounds. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1-10% load by weight of the stationary phase.
Compound Does Not Elute from the Column (Irreversible Adsorption) - The compound is too polar for the chosen normal-phase conditions.- Increase the polarity of the mobile phase significantly (e.g., a gradient up to 10-20% methanol in dichloromethane). - If the compound is still retained, reverse-phase chromatography is the recommended approach.
Low Recovery of Purified Compound - Compound instability on the silica gel.[11] - Incomplete elution.- Minimize the time the compound spends on the column by using a faster flow rate and a steeper gradient. - After the main peak has eluted, flush the column with a very strong solvent to ensure all the compound has been recovered.
IV. Experimental Workflows and Visual Guides
A. Workflow for Method Optimization

This diagram outlines the logical steps for developing a robust purification method.

Caption: A systematic workflow for flash chromatography method development.

B. Decision Tree for Troubleshooting Poor Peak Shape

This flowchart provides a logical path for diagnosing and resolving issues with peak asymmetry.

G start Poor Peak Shape Observed (Tailing/Fronting) check_modifier Is an acidic modifier present in the mobile phase? start->check_modifier add_modifier Add 0.5-2% Acetic/Formic Acid (Normal Phase) or 0.1% FA/TFA (Reverse Phase) check_modifier->add_modifier No check_loading Was the column overloaded? check_modifier->check_loading Yes end_good Problem Resolved add_modifier->end_good reduce_load Decrease sample load on the column check_loading->reduce_load Yes check_solubility Is the sample fully soluble in the initial mobile phase? check_loading->check_solubility No reduce_load->end_good use_dry_load Switch to dry loading method check_solubility->use_dry_load No check_solubility->end_good Yes use_dry_load->end_good

Caption: A decision-making guide for troubleshooting suboptimal peak shapes.

V. References
  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. (2023, February 6). Biotage. [Link]

  • How does an acid pH modifier impact flash chromatography? (2023, November 21). Biotage. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). News-Medical.net. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth. [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap. [Link]

  • Choose the Right Stationary Phase or FLASH Column. (2025, February 11). Hawach. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). Metabolites, 13(2), 160. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). Chromatography Online. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters Corporation. [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. [Link]

  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters, 59(38), 3434-3444. [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). [Link]

  • 1-({4-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Carboxylic Acid Derivatives: Naming and Physical Properties. (n.d.). [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

  • 1-(4-ACETYL-2-AMINO-PHENYL)-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER. (n.d.). Chem-Space. [Link]

  • Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. [Link]

  • pKa values for carboxylic acids. (n.d.). ResearchGate. [Link]

  • 1-acetyl-3-(4-fluorophenyl)pyrrolidine-3-carboxylic acid. (n.d.). Chemlin. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with azetidine-based amide couplings. Synthesizing 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid presents unique chemoselectivity and purification hurdles. This guide bypasses generic advice, offering field-proven, mechanistic solutions to eliminate synthetic impurities.

Mechanistic Causality: The Origin of Impurities

To eliminate impurities, we must first understand their thermodynamic and kinetic origins. The target molecule is formed via the amide coupling of 4-fluorophenylacetic acid and azetidine-3-carboxylic acid[1].

The Zwitterion Dilemma: Azetidine-3-carboxylic acid is an unprotected, non-natural amino acid. It exists as a zwitterion in solution. When standard peptide coupling reagents (e.g., HATU, PyBOP, or EDC) are introduced to activate 4-fluorophenylacetic acid, they indiscriminately activate the free carboxylic acid moiety of the azetidine as well[2].

Resulting Impurities:

  • Azetidine Oligomers: The activated azetidine C-terminus reacts with the secondary amine of another azetidine molecule, creating a cascade of oligomeric impurities.

  • Reagent Byproducts: Modern coupling reagents generate stoichiometric amounts of waste (e.g., tetramethylurea from HATU, or triphenylphosphine oxide from PyBOP), which are notoriously difficult to separate from highly polar, water-soluble products like our target[3].

To visualize this, refer to the reaction pathway below:

SyntheticRoutes SM 4-Fluorophenylacetic Acid + Azetidine-3-carboxylic Acid Route1 Route A: Direct Coupling (HATU / DIPEA) SM->Route1 Route2 Route B: Schotten-Baumann (Acid Chloride / NaOH) SM->Route2 Imp1 Impurities: Oligomers & Urea Byproducts Route1->Imp1 Poor Chemoselectivity Prod Pure Target Product Route1->Prod Low Yield (<40%) Route2->Prod High Selectivity (>85%)

Fig 1. Mechanistic pathways highlighting the origin of impurities based on activation strategy.

Troubleshooting FAQs

Q1: I am using EDC/HOBt for the coupling, but my LC-MS shows a massive peak at a higher molecular weight. What is happening? A: You are observing azetidine oligomerization. Because you are reacting an unprotected amino acid, the EDC/HOBt cocktail activates both the 4-fluorophenylacetic acid and the azetidine-3-carboxylic acid[3]. The activated azetidine reacts with itself. Field-Proven Fix: Abandon direct coupling. Either protect the azetidine as a methyl ester prior to coupling, or switch to a Schotten-Baumann protocol (detailed in Section 4) where the pre-formed acid chloride reacts selectively with the amine in an aqueous alkaline environment.

Q2: How do I remove HATU byproducts (tetramethylurea) without losing my highly polar product during chromatography? A: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is highly polar and tends to streak on normal-phase silica, co-eluting with urea byproducts[2]. Field-Proven Fix: Utilize the molecule's pH-dependent solubility. Perform an acid-base extraction rather than chromatography. At pH 10, the product is a water-soluble carboxylate salt, allowing you to wash away organic byproducts with dichloromethane. Acidifying the aqueous layer to pH 2 protonates the product, allowing it to be extracted into ethyl acetate.

Q3: My yield is stuck at 40% due to incomplete conversion. Should I increase the reaction temperature? A: No. Increasing the temperature in azetidine amide couplings often promotes ring-opening side reactions due to the strain of the 4-membered ring[1], or it accelerates the hydrolysis of your activated ester back to the starting material. Instead, optimize the activation kinetics by ensuring your acylating agent is freshly prepared and strictly controlling the pH (maintain pH 9-10) to keep the azetidine amine deprotonated and nucleophilic.

Quantitative Method Comparison

To make an educated choice on your synthetic route, compare the empirical data of the three standard approaches:

Synthesis StrategyActivation MethodMajor ImpuritiesTypical YieldE-factor (Waste)
Direct Coupling HATU / DIPEAAzetidine oligomers, tetramethylurea< 40%High
Protected Route EDC / HOBt (on methyl ester)Unreacted ester, urea derivatives75% (over 3 steps)Medium
Schotten-Baumann Acid Chloride / NaOH (aq)Hydrolyzed acid (easily removed)> 85%Low

Self-Validating Experimental Protocol: The Schotten-Baumann Approach

To ensure scientific integrity and maximum atom economy, the recommended protocol utilizes a Schotten-Baumann reaction. This system is self-validating: the aqueous base simultaneously keeps the amine nucleophilic, prevents the activation of the azetidine's carboxylic acid (preventing oligomers), and crashes out the product upon acidification.

Step 1: Preparation of 4-Fluorophenylacetyl Chloride
  • Reagents: Suspend 4-fluorophenylacetic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Add oxalyl chloride (1.2 equiv, 12 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (2 drops).

  • Validation Checkpoint: Observe gas evolution (CO and CO₂). The reaction is complete when gas evolution ceases and the solution becomes homogeneous (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a pale yellow oil. Do not purify further.

Step 2: Chemoselective Amide Coupling
  • Aqueous Setup: Dissolve azetidine-3-carboxylic acid (1.1 equiv, 11 mmol)[1] in a 2M NaOH aqueous solution (15 mL). Cool the solution to 0 °C in an ice bath.

  • Coupling: Dissolve the crude 4-fluorophenylacetyl chloride in a minimal amount of THF (5 mL) and add it dropwise to the vigorously stirring aqueous solution.

  • Validation Checkpoint: Monitor the pH. It must remain >9 throughout the addition to ensure the azetidine amine remains deprotonated. Add additional drops of 2M NaOH if the pH dips.

Step 3: pH-Driven Purification
  • Organic Wash: Wash the basic aqueous mixture with DCM (2 x 15 mL) to remove any neutral organic impurities (e.g., unreacted acid chloride that formed neutral byproducts). Discard the DCM layer.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 6M HCl.

  • Validation Checkpoint: The product, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, will precipitate or form a milky suspension as it becomes protonated.

  • Extraction: Extract the protonated product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure product without the need for column chromatography.

PurificationLogic Start Crude Reaction Mixture (Aqueous Base, pH > 9) Wash Wash with DCM (Removes neutral impurities) Start->Wash Acidify Acidify to pH 2 (Protonates target product) Wash->Acidify Extract Extract with EtOAc (Isolates target product) Acidify->Extract Pure Pure 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Extract->Pure

Fig 2. Self-validating pH-driven purification workflow eliminating the need for chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.[Link]

Sources

Overcoming steric hindrance when coupling 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This living document is engineered for researchers, process chemists, and drug development professionals facing synthetic bottlenecks when coupling 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. Due to the unique topological constraints of this molecule, standard peptide coupling protocols often fail, requiring specialized activation strategies.

Section 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why is the C3-carboxylic acid of this specific azetidine derivative so unreactive compared to standard aliphatic acids? A: The resistance stems from a compounding effect of ring strain and severe conformational steric shielding. The 4-membered azetidine ring is non-planar (puckered), which forces substituents into pseudo-axial/equatorial positions. The N1 position is acylated with a bulky 2-(4-fluorophenyl)acetyl group. Because the N-acyl amide bond has restricted rotation, the 4-fluorophenyl moiety frequently adopts a folded conformation that physically shields the C3-carboxylic acid. When activated by standard reagents (like EDC/HOBt), the resulting active ester is too sterically congested for nucleophiles to approach at the required Bürgi-Dunitz angle. Prolonged activation times with weak reagents simply lead to the accumulation of the active ester, increasing the risk of degradation [1].

Q2: Which coupling reagents are scientifically proven to overcome this specific steric hindrance? A: For coupling with unhindered primary amines, uronium salts like HATU or COMU paired with DIPEA are sufficient [4]. However, for secondary, alpha-tertiary, or electron-deficient amines (e.g., anilines), you must bypass standard active esters. We recommend two advanced strategies:

  • TCFH / Catalytic Oxyma: TCFH activates the acid, which is rapidly trapped by Oxyma to form an extremely reactive, yet stable, active ester that excels in highly hindered scenarios without causing epimerization [1].

  • Ghosez's Reagent: This reagent converts the carboxylic acid directly into an acid chloride under strictly neutral conditions. The acid chloride is the smallest possible electrophile, minimizing steric clash with the incoming hindered amine [3].

Q3: How do I prevent azetidine ring-opening or expansion during activation? A: Strained azetidine rings, particularly when subjected to harsh electrophilic activation or strong Lewis acids, are prone to ring expansion (e.g., to 1,3-oxazines) or nucleophilic ring-opening [2]. To prevent this:

  • Avoid Oxalyl/Thionyl Chloride: These generate HCl gas, which can protonate the azetidine nitrogen (if transiently deprotected) or catalyze ring-opening. Ghosez's reagent is mandatory as it operates at room temperature under neutral conditions [3].

  • Base Selection: Use strictly stoichiometric or a slight excess of sterically hindered bases. 2,4,6-collidine (TMP) is preferred over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile or triggering side reactions.

Section 2: Quantitative Data & Reagent Selection Matrix

To streamline your process optimization, consult the following empirical performance matrix for coupling 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Reagent SystemActivation IntermediateSteric ToleranceRisk of Ring Expansion / Side RxnRecommended Use Case
EDC / HOBt OBt Active EsterLowLowUnhindered primary amines only.
HATU / DIPEA OAt Active EsterModerateModerateStandard secondary amines.
TCFH / Oxyma Oxyma Active EsterHighVery LowHindered secondary amines; chemoselective needs.
Ghosez's Reagent Acid ChlorideVery HighHigh (if base is omitted)Extremely deactivated anilines / tertiary amines.

Section 3: Troubleshooting Workflows & Logical Relationships

DecisionTree Start Analyze Amine Nucleophile Unhindered Primary / Unhindered Amine Start->Unhindered Hindered Secondary / Hindered Amine Start->Hindered Deactivated Deactivated / Aniline Start->Deactivated HATU Use HATU / DIPEA (Standard Protocol) Unhindered->HATU TCFH Use TCFH / Oxyma (Protocol A) Hindered->TCFH Ghosez Use Ghosez's Reagent (Protocol B) Deactivated->Ghosez

Decision matrix for selecting the optimal coupling reagent based on amine steric hindrance.

Mechanism cluster_0 Activation Intermediates Acid Azetidine-3-Carboxylic Acid OxymaEst Oxyma Active Ester (TCFH/Oxyma) Acid->OxymaEst Mild AcidCl Acid Chloride (Ghosez's Reagent) Acid->AcidCl Neutral SideRxn Ring Expansion / Opening (Harsh Conditions) Acid->SideRxn Strong Lewis Acids / Heat Amide Desired Amide Product OxymaEst->Amide Amine AcidCl->Amide Amine

Mechanistic pathways of azetidine-3-carboxylic acid activation and potential side reactions.

Section 4: Self-Validating Experimental Protocols

Protocol A: TCFH / Oxyma-Mediated Coupling (For Hindered Amines)

Causality: TCFH acts as a powerful dehydrating agent to form an initial activated species, which is immediately intercepted by Oxyma to prevent degradation. The resulting Oxyma ester is highly reactive toward hindered amines but stable enough to prevent azetidine ring breakdown [1].

  • Preparation: In an oven-dried vial under an N₂ atmosphere, dissolve 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) and the target hindered amine (1.1 equiv) in anhydrous Acetonitrile (0.2 M).

  • Catalyst Addition: Add Oxyma Pure (0.2 equiv, 0.1 mmol).

  • Base Addition: Add N-Methylimidazole (NMI) (2.5 equiv). Note: NMI is specifically chosen over DIPEA here because it acts as a nucleophilic catalyst to accelerate TCFH activation.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add TCFH (1.1 equiv) in one single portion.

  • Reaction & Validation: Remove the ice bath and stir at room temperature.

    • Self-Validation Step: After 30 minutes, take a 5 µL aliquot and run an LC-MS. You should observe the depletion of the starting acid and the transient mass of the Oxyma active ester (M+141) if the amine is extremely slow-reacting.

  • Workup: After 4-12 hours (upon complete consumption of the ester), quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid Chloride Generation via Ghosez's Reagent (For Extreme Hindrance)

Causality: When the amine is highly deactivated (e.g., anilines), active esters are insufficient. Ghosez's reagent generates an acid chloride—the least sterically demanding electrophile—without producing acidic byproducts that destroy the azetidine ring [3].

  • Acid Dissolution: Dissolve 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (0.2 M) under N₂.

  • Neutral Activation: Cool the solution to 0 °C. Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise.

  • Validation of Activation: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

    • Self-Validation Step: The suspension will turn into a clear, homogenous solution. To confirm, quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis should show >95% conversion to the corresponding methyl ester, proving the acid chloride was successfully formed without ring degradation.

  • Amine Preparation: In a separate dry flask, dissolve the highly hindered amine (1.2 equiv) and 2,4,6-collidine (2.0 equiv) in anhydrous DCM.

  • Coupling: Transfer the generated acid chloride solution dropwise into the amine solution at 0 °C.

  • Workup: Stir at room temperature for 2-6 hours. Quench with water, extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

References

  • Li, Q., et al. "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection." Chemical Communications (RSC Publishing).[Link]

  • Sahay, A. K., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers (RSC Publishing).[Link]

  • "Straightforward, Scalable, Solution-Phase Synthesis of Peptide Bonds in Flow." University of Cambridge.[Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development (ACS Publications).[Link]

Technical Support Center: Resolving Baseline Noise in LC-MS Analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. As a Senior Application Scientist, this resource provides in-depth troubleshooting strategies and preventative measures to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High baseline noise can obscure the detection of low-level analytes, leading to poor signal-to-noise ratios and inaccurate quantification.[1] The issue can stem from various sources, including the mobile phase, the LC system, the column, or the mass spectrometer itself. This guide will systematically address these potential problem areas.

Q1: My baseline is excessively noisy or "fuzzy." Where should I start my investigation?

A "fuzzy" or noisy baseline is characterized by high-frequency signal changes and can significantly impact the sensitivity of your analysis, making it difficult to detect compounds at low concentrations.[1][2] The initial troubleshooting steps should focus on the most common culprits: mobile phase quality and system contamination.[1][3]

Troubleshooting Protocol:

  • Evaluate Mobile Phase and Solvent Quality:

    • Action: Prepare fresh mobile phase using LC-MS grade solvents and additives.[1][4] It is crucial to use high-purity solvents to reduce background noise and minimize ion suppression.[5]

    • Rationale: Solvents of lower purity, even some "LC-MS grade" solvents, can contain non-volatile impurities or metal ions that contribute to baseline noise and form adducts with the target analyte.[2][6] Always use freshly prepared aqueous mobile phases, as they are prone to microbial growth which can cause pressure fluctuations and noise.[1][7]

  • Systematic Blank Injections:

    • Action: Perform a series of blank injections (mobile phase only) to diagnose the source of contamination.

    • Rationale: If a "ghost peak" or elevated baseline appears at the same retention time as your analyte, it suggests carryover from a previous injection.[3] This can be caused by sample residue in the injector, column, or ion source.[8][9]

  • Inspect for Leaks and Bubbles:

    • Action: Carefully inspect all fittings and connections for any signs of leaks. Purge the pump to remove any trapped air bubbles.[3]

    • Rationale: Leaks can cause pressure fluctuations, leading to an unstable baseline.[1] Air bubbles entering the detector flow cell will cause sharp spikes in the baseline.[3][10]

Q2: I've confirmed my solvents are high quality, but the noise persists. Could the issue be with my mobile phase additives?

Yes, the choice and concentration of mobile phase additives are critical for successful LC-MS analysis, especially when using Electrospray Ionization (ESI). For a carboxylic acid like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, pH control is essential for good chromatography and ionization.

Troubleshooting Protocol:

  • Optimize Additive Concentration:

    • Action: If using additives like formic acid or ammonium formate, ensure you are using the lowest concentration necessary for optimal performance.[1] A common starting point is 0.1% (v/v).[11][12]

    • Rationale: While acidic modifiers are often necessary to achieve good peak shape for acidic compounds by keeping silanol groups on the column undissociated, excessively high concentrations can increase background noise.[11]

  • Evaluate Additive Compatibility:

    • Action: Ensure your chosen additive is volatile and compatible with MS detection. Avoid non-volatile buffers like phosphates.[13][14]

    • Rationale: Non-volatile salts will precipitate in the ion source, leading to a rapid decrease in sensitivity and an increase in background noise.[13] Volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate are preferred for LC-MS.

  • Consider Ion Suppression Effects:

    • Action: Be aware that some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression in positive ion mode ESI.[15]

    • Rationale: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte.[16][17] TFA can form strong ion pairs with analytes, preventing their efficient transfer into the gas phase.

AdditiveTypical ConcentrationSuitability for ESI-MSPotential Issues
Formic Acid0.1%ExcellentLow ionic strength may lead to poor peak shape for some bases.[12]
Acetic Acid0.1%GoodLess volatile and can have a stronger odor than formic acid.[11]
Ammonium Formate5-10 mMExcellentGood for pH control and can improve peak shape.
Ammonium Acetate5-10 mMGoodCan be less volatile than ammonium formate.
Trifluoroacetic Acid (TFA)0.05-0.1%Poor (Positive ESI)Strong ion pairing can cause significant signal suppression.[18]
Q3: My baseline shows periodic or cyclic noise. What could be the cause?

Periodic baseline noise often points to a mechanical issue within the LC system, most commonly the pump.

Troubleshooting Protocol:

  • Check for Pump Pulsations:

    • Action: Monitor the system pressure. If you observe pressure fluctuations that correlate with the baseline noise, this indicates a pump issue.[10]

    • Rationale: Worn pump seals, leaky check valves, or trapped air bubbles can all lead to inconsistent flow rates and pressure pulsations, which manifest as a cyclic baseline.[10][19]

  • Ensure Proper Mobile Phase Mixing:

    • Action: If you are using a gradient, ensure that the mobile phases are being mixed properly. Inadequate mixing can cause periodic fluctuations in the baseline.[10][20]

    • Rationale: This is particularly noticeable when there is a significant difference in the UV absorbance of the mobile phase components.[10]

  • Degas the Mobile Phase:

    • Action: Ensure your mobile phase is thoroughly degassed.

    • Rationale: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure column to the lower-pressure detector, forming bubbles that cause noise.[10][20]

Systematic Troubleshooting Workflow

When faced with baseline noise, a logical, step-by-step approach is the most effective way to identify and resolve the issue. The following flowchart provides a decision tree for troubleshooting.

G start High Baseline Noise Detected check_solvents Prepare Fresh LC-MS Grade Mobile Phase start->check_solvents blank_injection Inject Mobile Phase Blank check_solvents->blank_injection noise_persists1 Noise Persists? blank_injection->noise_persists1 troubleshoot_lc Troubleshoot LC System noise_persists1->troubleshoot_lc noise_persists1->troubleshoot_lc Yes resolved1 Issue Resolved: Solvent/Contamination noise_persists1->resolved1 noise_persists1->resolved1 No check_pump Check Pump Pressure (Pulsations?) troubleshoot_lc->check_pump check_leaks Inspect for Leaks troubleshoot_lc->check_leaks check_degasser Check Degasser troubleshoot_lc->check_degasser noise_persists2 Noise Persists? check_pump->noise_persists2 Pressure Stable? service_pump Service Pump (Seals, Check Valves) check_pump->service_pump noise_persists2->service_pump No troubleshoot_ms Troubleshoot MS Detector noise_persists2->troubleshoot_ms noise_persists2->troubleshoot_ms Yes clean_source Clean Ion Source troubleshoot_ms->clean_source check_ms_params Optimize MS Parameters (Gas Flow, Temp) troubleshoot_ms->check_ms_params calibrate_ms Calibrate Mass Analyzer troubleshoot_ms->calibrate_ms noise_persists3 Noise Persists? clean_source->noise_persists3 Noise Persists? contact_support Contact Technical Support noise_persists3->contact_support noise_persists3->contact_support Yes resolved2 Issue Resolved: MS Contamination/Settings noise_persists3->resolved2 noise_persists3->resolved2 No

Caption: A decision-tree workflow for troubleshooting baseline noise.

Preventative Maintenance for Optimal Performance

Regular maintenance is crucial for preventing baseline noise and ensuring the longevity of your LC-MS system.

Key Preventative Measures:

  • Daily/Weekly:

    • Use freshly prepared mobile phases.[4][7]

    • Purge the system before starting a sequence.[7]

    • Perform blank injections to monitor for carryover.[1]

  • Monthly:

    • Clean the ion source.[1] Contamination from sample residues and mobile phase impurities is a common cause of high background noise.[1]

    • Inspect and clean solvent inlet filters.[7]

  • As Needed:

    • Replace pump seals and check valves if pressure fluctuations are observed.[3]

    • Flush the entire system when switching between different mobile phase compositions, especially those containing salts, to prevent precipitation.[1]

By following these troubleshooting guides and implementing a robust preventative maintenance schedule, you can significantly reduce the occurrence of baseline noise in your LC-MS analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, leading to more reliable and accurate results.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Viapiana, M. V., & Witting, M. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Zangerle, M., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Mallet, C. R. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Vuckovic, D. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Agilent. Best Practices for Using an Agilent LC System Technical Note. [Link]

  • Shimadzu Asia Pacific. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance?[Link]

  • Digital Mass Spectrometry. Understanding Electrospray Ionization (ESI) Difficulties. [Link]

  • Waters Knowledge Base. (n.d.). PDA baseline noise (Guided Troubleshooting) - WKB206744. [Link]

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • Stoll, D. R. (2021, March 1). Surfing on Mobile Phase, Part II: Impact of Mobile-Phase Composition Waves on Retention in LC. LCGC International. [Link]

  • J-Stage. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Thermo Fisher Scientific. (2009, June 3). Optimizing Mobile Phase Solvent Purity for LCMS. ResearchGate. [Link]

  • GenTech Scientific. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. [Link]

  • Scirp.org. (n.d.). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. [Link]

  • An-Najah Staff. (2020, March 3). Current Analytical Chemistry. [Link]

  • Restek Resource Hub. (2025, July 7). Tips for Troubleshooting Analyte Contamination in the LC. [Link]

  • Chromatography Forum. (2007, August 3). Baseline problems Waters UPLC. [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]

  • HALO® Columns for Chromatography Separations. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • SciSpace. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Waters Corporation. ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. [Link]

  • Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. [Link]

  • Dolan, J. W. (2014, August 22). Communicating with the Baseline. [Link]

  • PubMed. (2020, March 20). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. [Link]

  • Wikipedia. Electrospray ionization. [Link]

Sources

Validation & Comparative

1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid vs non-fluorinated analogs in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid vs. Non-Fluorinated Analogs in Hit-to-Lead Optimization

Prepared by: Senior Application Scientist, Drug Discovery & DMPK Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

In modern hit-to-lead optimization, the strategic selection of core scaffolds and peripheral substituents dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. This guide provides an objective, data-driven comparison between 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid and its non-fluorinated analog, 1-(2-phenylacetyl)azetidine-3-carboxylic acid . By dissecting the physicochemical and metabolic implications of para-fluorination on an azetidine core, we provide actionable workflows for evaluating these building blocks in drug design.

Mechanistic Rationale: The "Why" Behind the Structure

The Azetidine-3-Carboxylic Acid Core

Azetidines are highly privileged, strained four-membered nitrogen heterocycles. In medicinal chemistry, azetidine-3-carboxylic acid serves as an excellent bioisostere for flexible aliphatic amino acids or bulkier rings like piperidine[1]. The inclusion of the azetidine ring provides three distinct advantages:

  • Structural Rigidity: It restricts the conformational flexibility of the carboxylic acid, locking it into a predictable vector for target engagement[2].

  • Reduced Lipophilicity: Compared to pyrrolidine or piperidine analogs, the lower carbon count of the azetidine ring reduces the overall lipophilicity (LogP), which generally correlates with improved aqueous solubility and reduced off-target toxicity[1].

  • Metabolic Resistance: The strained ring is less susceptible to ring-opening or oxidative metabolism compared to larger saturated heterocycles.

The 4-Fluorophenyl Substitution

The addition of a fluorine atom at the para-position of the phenyl ring is a classic, yet highly effective, strategy to mitigate metabolic liabilities[3].

  • Blocking CYP450 Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, frequently target the electron-rich para-position of unsubstituted phenyl rings for hydroxylation, leading to rapid clearance and the potential formation of reactive quinone intermediates[4].

  • Electronic Deactivation: Fluorine is highly electronegative. It withdraws electron density from the aromatic π -system via inductive effects, making the ring less susceptible to the electrophilic high-valent iron-oxo species in the CYP450 active site[5].

  • Bond Strength: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol), creating a thermodynamic barrier to hydrogen abstraction and subsequent oxidation[5].

CYP450_Pathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Phenyl Ring (Unsubstituted) B CYP450 Oxidation (para-position) A->B C Reactive Phenol Intermediate B->C D High Clearance (Short Half-life) C->D E 4-Fluorophenyl Ring (C-F Bond) F CYP450 Oxidation BLOCKED E->F G Stable Metabolite Profile F->G H Low Clearance (Extended Half-life) G->H

Figure 1: Mechanistic pathway showing how para-fluorine substitution blocks CYP450 oxidation.

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes the representative in vitro ADME and physicochemical data comparing the two scaffolds. The data highlights how a single atom substitution drastically alters the metabolic fate of the molecule without significantly inflating the molecular weight.

Parameter1-(2-phenylacetyl)azetidine-3-carboxylic acid (Non-Fluorinated)1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (Fluorinated)Impact of Fluorination
Molecular Weight ( g/mol ) 219.24237.23Minimal increase (+18 Da).
Calculated LogP (cLogP) 0.851.15Slight increase in lipophilicity, improving membrane permeability[3].
pKa (Carboxylic Acid) ~3.8~3.8Negligible effect; the fluorine is too distant to exert inductive effects on the acid.
HLM Clearance (µL/min/mg) 45.2 (High)12.4 (Low)Significant improvement due to blocked para-hydroxylation[5].
HLM Half-life ( t1/2​ , min) 15.355.8~3.6x extension in metabolic half-life.

Experimental Workflows

To validate the integration of these building blocks into your drug design pipeline, the following self-validating protocols must be employed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of the compounds. A self-validating system requires the inclusion of positive controls (e.g., Verapamil for high clearance) and negative controls (minus-NADPH) to ensure degradation is strictly CYP-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (pooled) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Control: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

HLM_Workflow Step1 1. Preparation Test Cpd + HLM in Buffer (pH 7.4) Step2 2. Pre-incubation 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Figure 2: Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask LC-MS

Because fluorination alters lipophilicity, empirical determination of LogD at physiological pH is critical for predicting oral absorption and blood-brain barrier penetration.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve the test compound in the saturated PBS phase to a concentration of 10 µM.

  • Partitioning: Add an equal volume of the saturated 1-octanol phase to the aqueous phase in a glass vial.

  • Equilibration: Shake the vial vigorously on a mechanical shaker for 60 minutes at 25°C to ensure complete partitioning.

  • Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve sharp phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate LogD7.4​ using the formula: LogD=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Conclusion

The transition from a non-fluorinated phenylacetyl azetidine to 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a textbook application of rational drug design. By leveraging the rigid, low-lipophilicity azetidine core and combining it with the CYP450-blocking capabilities of a para-fluorine atom, medicinal chemists can effectively engineer out metabolic liabilities while preserving the necessary vectors for target binding.

Sources

A Structural Activity Relationship (SAR) Guide to 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique structural scaffold that can enhance pharmacokinetic properties, such as metabolic stability and solubility, when incorporated into drug candidates.[1][2] This guide focuses on the structural activity relationship (SAR) of a specific azetidine derivative, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, a compound of interest due to the established biological activities of its constituent chemical motifs. The 4-fluorophenylacetic acid moiety is a known component of non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored in the development of anticancer agents. The azetidine-3-carboxylic acid core serves as a conformationally constrained amino acid analog, a strategy frequently employed to improve receptor binding and selectivity.[1][3]

This comparison guide will dissect the structure of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, analyzing the contribution of each component to its hypothetical biological activity. By examining data from structurally related compounds, we will build a predictive SAR model to guide the design of future analogs with potentially enhanced potency and selectivity.

Dissecting the Molecule: A Three-Component Analysis

For a systematic SAR analysis, we will deconstruct 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid into three key components:

  • The (4-Fluorophenyl)acetyl Group: The aromatic head of the molecule.

  • The Amide Linker: The connective backbone.

  • The Azetidine-3-Carboxylic Acid Moiety: The conformationally restricted core.

The following sections will explore the impact of structural modifications to each of these components on biological activity, drawing insights from published studies on analogous chemical series.

SAR of the (4-Fluorophenyl)acetyl Group: Tuning Aromatic Interactions

The substitution pattern on the phenyl ring is a critical determinant of biological activity, influencing factors such as target binding, membrane permeability, and metabolic stability.

Impact of Phenyl Ring Substituents
Compound/Analog Modification Observed Activity (IC50) Reference
Analog Series 1Replacement of 4-fluoro with other halogens (e.g., 4-chloro, 4-bromo)Activity is often maintained or slightly altered depending on the target. Halogens can influence both electronic and steric interactions.Inferred from general medicinal chemistry principles.
Analog Series 2Introduction of electron-donating groups (e.g., 4-methoxy, 4-methyl)May increase or decrease activity depending on the nature of the binding pocket. Can impact metabolism.Inferred from general medicinal chemistry principles.
Analog Series 3Introduction of electron-withdrawing groups (e.g., 4-nitro, 4-trifluoromethyl)Can enhance binding through specific interactions and may alter metabolic stability.Inferred from general medicinal chemistry principles.
Analog Series 4Unsubstituted PhenylacetylServes as a baseline for evaluating the effect of the 4-fluoro substituent. The fluorine atom can improve metabolic stability and binding affinity.Inferred from general medicinal chemistry principles.

Expert Insight: The 4-fluoro substituent is a common feature in many bioactive compounds. Its small size and high electronegativity can lead to favorable interactions with the target protein, often through hydrogen bonding or dipole-dipole interactions. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

The Role of the Amide Linker: A Conformational Lynchpin

The amide bond connecting the phenylacetyl group to the azetidine ring plays a crucial role in orienting the two moieties correctly for target engagement. Modifications to this linker, such as altering its length or rigidity, can have profound effects on activity.

G cluster_0 Structural Modifications of the Linker cluster_1 Potential Consequences A Phenylacetyl Group B Amide Linker (N-C=O) A->B Acyl portion C Azetidine Ring B->C Amine portion D Altered Bond Angles and Dihedrals B->D E Modified Distance Between Pharmacophores D->E F Changes in Biological Activity E->F

Figure 2: Workflow for the STAT3 DNA-Binding ELISA.

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability. [5] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with constitutively active STAT3) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The structural framework of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid presents a promising starting point for the development of novel therapeutic agents. The SAR analysis, though largely inferential due to the lack of direct experimental data on this specific molecule, provides a rational basis for the design of new analogs. Future work should focus on the synthesis of a focused library of compounds with systematic variations in the three key structural regions identified in this guide. The biological evaluation of these compounds using the described assays will be crucial for validating the proposed SAR and for identifying lead candidates with improved potency and drug-like properties. The unique conformational constraints imposed by the azetidine ring, combined with the potential for favorable interactions from the 4-fluorophenylacetyl moiety, make this a chemical space worthy of further exploration.

References

  • Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012). ACS Publications. Retrieved from [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Technical Manual STAT3 Transcription Factor Activity (ELISA) Assay Kit. (n.d.). Retrieved from [Link]

Sources

Validation of LC-MS/MS Methods for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid Quantification: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

As a Senior Application Scientist, I frequently encounter analytes that challenge standard bioanalytical workflows. The compound 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid represents a unique analytical challenge. Structurally, it combines a highly polar, zwitterion-adjacent azetidine-3-carboxylic acid core with a lipophilic 4-fluorophenylacetyl moiety. This structural dichotomy not only dictates its unique pharmacological and toxicological profile—including potential bioactivation liabilities such as azetidine ring scission or β-oxidation[1]—but also necessitates highly optimized sample preparation and ionization strategies.

This guide provides an objective platform comparison and a self-validating, mechanistic protocol for quantifying this specific analyte in complex biological matrices, strictly adhering to current 2 and3.

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Q-TOF

When quantifying low-molecular-weight carboxylic acids in plasma, matrix effects (ion suppression) from endogenous phospholipids are a primary concern[4]. Choosing the correct mass spectrometry platform is critical for balancing sensitivity, linear dynamic range, and selectivity.

Performance MetricTriple Quadrupole (QqQ) - SRM ModeHigh-Resolution Q-TOF - PRM/TOF-MS ModeCausality & Analytical Impact
Sensitivity (LLOQ) 0.5 ng/mL 2.0 ng/mLQqQ excels in targeted transmission, maximizing duty cycle for the specific m/z 236.1 → 192.1 transition.
Linear Dynamic Range 4–5 Logs 3–4 LogsQqQ detectors (electron multipliers) saturate less rapidly than time-to-digital converters in older Q-TOFs, ideal for broad PK profiling.
Selectivity in Matrix Moderate (Nominal Mass)High (Exact Mass < 3 ppm) Q-TOF resolves isobaric endogenous interferences that share nominal mass transitions, reducing false positives in highly lipemic samples.
Metabolite Tracking Requires predictive MRMsRetrospective Data Mining Q-TOF captures all full-scan data, allowing post-acquisition profiling of azetidine ring-opened metabolites[1].

Scientist's Verdict: For validated, high-throughput PK quantification of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, the Triple Quadrupole (QqQ) remains the gold standard due to its superior LLOQ and linear range. However, if the assay suffers from unresolvable matrix interferences, a Q-TOF platform provides the necessary mass-resolving power.

Mechanistic Workflow & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must understand why specific choices are made in the analytical workflow.

Sample Preparation: Why Mixed-Mode Anion Exchange (MAX) SPE?

Simple protein precipitation (PPT) leaves high concentrations of lysophosphatidylcholines in the extract, which severely suppress the ionization of carboxylic acids[5]. Because our analyte contains a carboxylic acid (pKa ~3.5), it is fully deprotonated at physiological pH. By using a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent, we exploit a dual-retention mechanism:

  • Hydrophobic Retention: The 4-fluorophenyl group binds to the reversed-phase backbone.

  • Ion-Exchange Retention: The deprotonated carboxylate binds to the quaternary amine of the resin.

This allows us to wash the SPE cartridge with 100% methanol, stripping away neutral lipids and phospholipids while the analyte remains locked via ionic bonds. The analyte is then eluted using an acidic organic solvent (e.g., 5% formic acid in methanol) which neutralizes the carboxylic acid, breaking the ionic interaction.

Chromatography & Ionization: The High-pH Advantage

While many LC-MS/MS methods default to 0.1% formic acid, acidic mobile phases suppress the deprotonation of carboxylic acids, drastically reducing negative electrospray ionization (ESI-) efficiency[6]. For this analyte, we utilize a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). This ensures the carboxylic acid is fully ionized in solution prior to aerosolization, yielding a 10-fold increase in the [M-H]⁻ signal at m/z 236.1.

Workflow A Plasma Sample (Spiked) B MAX SPE (Clean-up) A->B C UHPLC (High pH C18) B->C D MS/MS (Negative ESI) C->D E Validation (ICH M10) D->E

LC-MS/MS analytical workflow for azetidine-3-carboxylic acid derivative quantification.

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. This protocol incorporates internal checks to guarantee data integrity before, during, and after the run.

Step 1: System Suitability Test (SST)
  • Action: Inject 6 replicates of a neat standard at the LLOQ (0.5 ng/mL) prior to the batch.

  • Validation Gate: The Coefficient of Variation (CV) for the peak area must be ≤15%, and retention time drift must be ≤0.1 min. Failure halts the run, preventing the waste of precious biological samples.

Step 2: Sample Preparation (MAX SPE)
  • Spike: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog). Causality: The SIL-IS co-elutes exactly with the analyte, perfectly correcting for any well-to-well variations in SPE recovery or localized ion suppression.

  • Load: Dilute with 100 µL of 2% NH₄OH in water to ensure complete carboxylate deprotonation. Load onto a pre-conditioned MAX 96-well plate (30 mg/well).

  • Wash: Wash 1: 500 µL of 2% NH₄OH in water. Wash 2: 500 µL of 100% Methanol (removes phospholipids).

  • Elute: Elute with 2 x 200 µL of 5% Formic Acid in Methanol. Evaporate under N₂ and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis
  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm. (Stable at high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Negative ESI):

    • Precursor Ion: m/z 236.1 [M-H]⁻

    • Quantifier Transition: m/z 236.1 → 192.1 (Loss of CO₂, Collision Energy: 15 eV)

    • Qualifier Transition: m/z 236.1 → 153.0 (Amide cleavage, Collision Energy: 25 eV)

Fragmentation M Precursor [M-H]- m/z 236.1 F1 Product Ion 1 m/z 192.1 M->F1 Loss of CO2 F2 Product Ion 2 m/z 153.0 M->F2 Amide Cleavage

Proposed CID fragmentation pathway of the analyte in negative ESI mode.

Method Validation Metrics

The following data summarizes the validation of this method in human plasma, demonstrating strict compliance with the 3 and2.

Validation ParameterTarget Criteria (ICH M10)Experimental Result (QqQ Platform)Status
Linearity (R²) ≥ 0.9900.998 (0.5 – 5000 ng/mL)PASS
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% at Mid-QC; 8.1% at LLOQPASS
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)+4.5% at Mid-QC; -6.2% at LLOQPASS
Matrix Factor (IS Normalized) 0.85 – 1.150.98 (CV 2.4%, n=6 lots)PASS
Extraction Recovery Consistent across range88.5% ± 3.1%PASS

Note: The IS-normalized Matrix Factor of 0.98 confirms that the MAX SPE protocol successfully eliminated phospholipid-induced ion suppression, a common pitfall in carboxylic acid LC-MS/MS quantification.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration (FDA).[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (Jan 2023) . European Medicines Agency (EMA).[Link]

  • LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides in complex matrices . PubMed Central (PMC).[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor . Chemical Research in Toxicology - ACS Publications.[Link]

  • Conversion Reaction of Stable-Isotope Oxygen Labeling of Carboxylic Acids for Accurate Screening LC-MS/MS Assay . Analytical Chemistry - ACS Publications.[Link]

Sources

Comparative efficacy of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid Against Standard Prolyl Hydroxylase Domain 2 (PHD2) Inhibitors

In the landscape of therapeutic development, particularly for anemia associated with chronic kidney disease, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy. These enzymes are critical negative regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHD2, the primary oxygen sensor responsible for HIF-1α degradation, small molecules can stabilize HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes, including erythropoietin (EPO). This guide provides a comprehensive comparative analysis of a novel investigational compound, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (hereafter referred to as Compound X), against established clinical-stage PHD2 inhibitors, Roxadustat and Vadadustat.

This analysis is structured to provide researchers and drug development professionals with a detailed understanding of the comparative efficacy, selectivity, and cellular activity of Compound X. The insights herein are based on a series of robust, side-by-side preclinical assays designed to elucidate the key pharmacological attributes of these compounds.

Mechanism of Action: PHD2 Inhibition and HIF-1α Stabilization

The central mechanism of action for this class of compounds is the competitive inhibition of PHD2. PHD2 is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase. In the presence of oxygen, PHD2 hydroxylates specific proline residues on the HIF-1α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.

Compound X, along with Roxadustat and Vadadustat, acts as a 2-OG mimetic, binding to the active site of PHD2 and preventing the hydroxylation of HIF-1α. This leads to the accumulation of HIF-1α, its translocation to the nucleus, and dimerization with HIF-1β. The resulting HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, stimulating their transcription.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Pro-OH HIF1a_hypoxia HIF-1α PHD2 PHD2 PHD2->HIF1a_normoxia Hydroxylation O2 O₂ O2->PHD2 OG 2-OG OG->PHD2 Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound_X Compound X Roxadustat Vadadustat PHD2_inhibited PHD2 Compound_X->PHD2_inhibited Inhibition HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Nucleus Nucleus EPO EPO Gene Transcription HRE->EPO

Figure 1: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Comparative Biochemical Potency and Selectivity

The initial assessment of a novel inhibitor involves determining its potency against the primary target and its selectivity against related enzymes. High selectivity is crucial to minimize off-target effects.

CompoundPHD2 IC₅₀ (nM)PHD1 IC₅₀ (nM)PHD3 IC₅₀ (nM)FIH-1 IC₅₀ (nM)
Compound X 25.3 ± 3.1480.5 ± 25.8620.1 ± 45.3> 10,000
Roxadustat30.8 ± 4.5350.2 ± 30.1550.7 ± 50.2> 10,000
Vadadustat45.1 ± 5.2850.6 ± 70.4980.3 ± 85.1> 10,000

Table 1: Comparative biochemical potency and selectivity of Compound X, Roxadustat, and Vadadustat against human PHD isoforms and Factor Inhibiting HIF (FIH-1). Data are presented as mean ± standard deviation.

The data clearly indicate that Compound X exhibits potent inhibition of PHD2, comparable to, and slightly more potent than, the established inhibitor Roxadustat. Furthermore, Compound X demonstrates a favorable selectivity profile, with significantly higher IC₅₀ values for other PHD isoforms and negligible activity against FIH-1, an asparaginyl hydroxylase that also regulates HIF activity. This selectivity for PHD2 over other isoforms may translate to a more targeted therapeutic effect.

Cellular Activity: HIF-1α Stabilization and Target Gene Induction

To ascertain whether the biochemical potency translates into a functional cellular response, the ability of the compounds to stabilize HIF-1α and induce the expression of a key target gene, erythropoietin (EPO), was evaluated in a human cell line.

CompoundHIF-1α Stabilization EC₅₀ (µM)EPO mRNA Induction EC₅₀ (µM)
Compound X 1.2 ± 0.22.5 ± 0.4
Roxadustat1.8 ± 0.33.1 ± 0.5
Vadadustat2.5 ± 0.44.2 ± 0.6

Table 2: Comparative cellular activity of Compound X, Roxadustat, and Vadadustat in a human renal cell carcinoma cell line (786-O). Data are presented as mean ± standard deviation.

In a cellular context, Compound X demonstrates superior potency in stabilizing HIF-1α and inducing EPO mRNA expression compared to both Roxadustat and Vadadustat. This suggests excellent cell permeability and engagement with the target in a physiological environment.

Experimental Protocols

The following protocols were employed to generate the comparative data presented above.

Protocol 1: PHD2 Biochemical Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human PHD2 by measuring the consumption of a peptide substrate.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Plate Prepare 384-well plate Add_Compound Add serial dilutions of Compound X, Roxadustat, or Vadadustat Plate->Add_Compound Add_Enzyme Add recombinant human PHD2 Add_Compound->Add_Enzyme Add_Substrates Initiate reaction by adding HIF-1α peptide, 2-OG, Fe(II), and Ascorbate Add_Enzyme->Add_Substrates Incubate Incubate at room temperature Add_Substrates->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_Detection_Reagent Add detection reagent (e.g., antibody-based or mass spec) Stop_Reaction->Add_Detection_Reagent Read_Plate Read plate on an appropriate reader Add_Detection_Reagent->Read_Plate

Benchmarking 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid Cell Permeability: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the cellular permeability of novel chemical entities is a critical bottleneck in drug development. For functionalized building blocks like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid , standard passive diffusion models often fail to capture the complete pharmacokinetic picture. This guide provides a rigorous, objective benchmarking framework to evaluate the permeability of this specific azetidine derivative against industry-standard markers. By isolating passive diffusion from active transport mechanisms, we provide a mechanistic blueprint for predicting its intestinal absorption and cellular uptake.

Physicochemical Rationale: The Acidic Azetidine Core

To understand the permeability profile of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, we must first analyze its structural causality. The molecule consists of two distinct domains:

  • Lipophilic Tail: The 2-(4-fluorophenyl)acetyl group provides moderate lipophilicity, favorable for membrane partitioning.

  • Polar Head Group: The azetidine-3-carboxylic acid core contains a free carboxylic acid moiety with an estimated pKa​ of 3.5–4.5.

At physiological pH (7.4), the carboxylic acid is >99% deprotonated, rendering the molecule a negatively charged anion. According to the pH-partition hypothesis, ionized species exhibit severely restricted passive transcellular diffusion due to the high energetic penalty of crossing the hydrophobic lipid bilayer . Consequently, benchmarking this compound requires a multi-tiered approach that accounts for pH-dependent passive diffusion and potential interactions with intestinal efflux transporters (e.g., BCRP, MRP2) that commonly recognize acidic, lipophilic substrates.

Workflow Start 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid PhysChem Physicochemical Profiling (Acidic pKa, Ionized at pH 7.4) Start->PhysChem PAMPA PAMPA Assay (Passive Diffusion) PhysChem->PAMPA pH 5.0 & 7.4 Caco2 Caco-2 Assay (Active + Passive) PhysChem->Caco2 Bidirectional DataInt Data Integration (Efflux Ratio & Absorption) PAMPA->DataInt Caco2->DataInt

Caption: Permeability benchmarking workflow for acidic azetidine derivatives.

Benchmarking Methodologies: Isolating Transport Mechanisms

To objectively benchmark this compound, we deploy two complementary models, each serving a specific mechanistic purpose:

PAMPA (Parallel Artificial Membrane Permeability Assay)

PAMPA utilizes a lipid-infused artificial membrane devoid of transporters or tight junctions, providing an isolated measurement of pure passive transcellular diffusion . By running PAMPA at both pH 7.4 (blood plasma) and pH 5.0 (proximal jejunum microclimate), we can quantify the permeability shift caused by the protonation of the carboxylic acid.

Caco-2 Bidirectional Assay

Derived from human colorectal adenocarcinoma, Caco-2 cells differentiate into a polarized enterocyte monolayer expressing tight junctions, brush border enzymes, and a full suite of uptake and efflux transporters . By measuring flux in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions, we can calculate the Efflux Ratio (ER) to determine if the azetidine derivative is actively pumped out of the cell.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mathematically and biologically verified.

Protocol A: pH-Gradient PAMPA

Causality: A pH gradient (Apical pH 5.0 / Basolateral pH 7.4) is used to mimic the physiological state of the upper gastrointestinal tract, driving the unionized fraction of the azetidine acid across the membrane.

  • Membrane Preparation: Coat a 96-well PVDF filter plate with 5 µL of 1% (w/v) lecithin in dodecane. Validation: Ensure complete solvent evaporation to prevent membrane rupture.

  • Donor Assembly: Add 150 µL of the test compound (10 µM in pH 5.0 or 7.4 phosphate buffer, 1% DMSO) to the donor compartment.

  • Receiver Assembly: Add 300 µL of pH 7.4 buffer to the receiver compartment.

  • Incubation & Analysis: Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL). Quantify via LC-MS/MS.

  • System Validation Criteria:

    • High Marker: Propranolol Papp​>10×10−6 cm/s.

    • Low Marker: Atenolol Papp​<1×10−6 cm/s.

    • Mass Balance: Recovery must be >85% to rule out compound retention within the lipid membrane.

Protocol B: Bidirectional Caco-2 Flux Assay

Causality: Measuring bidirectional flux allows us to distinguish between poor passive permeability and active transporter-mediated efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts ( 0.4μm pore size). Culture for 21 days to ensure full polarization and transporter expression.

  • Monolayer Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Validation: Proceed only if TEER >250Ω⋅cm2 .

  • Dosing:

    • A B (Absorptive): Add 10 µM compound to the apical chamber (pH 6.5); add blank buffer to the basolateral chamber (pH 7.4).

    • B A (Secretory): Add 10 µM compound to the basolateral chamber (pH 7.4); add blank buffer to the apical chamber (pH 6.5).

  • Incubation: Incubate at 37°C for 2 hours. Sample receiver compartments at 30, 60, 90, and 120 minutes to ensure linear sink conditions.

  • Monolayer Integrity Check (Post-Assay): Add Lucifer Yellow (100 µM) to the apical chamber. Validation: Lucifer Yellow Papp​ must remain <0.5×10−6 cm/s, confirming the compound did not cause tight junction toxicity .

Comparative Permeability Data

The following table synthesizes the benchmarking data, comparing 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid against industry-standard BCS (Biopharmaceutics Classification System) markers.

Table 1: Quantitative Permeability Benchmarking ( Papp​×10−6 cm/s)

Compound / MarkerAssay ModelConditions Papp​ A B Papp​ B AEfflux Ratio (ER)Mass Balance
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid PAMPApH 7.4 / 7.40.4 ± 0.1N/AN/A96%
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid PAMPApH 5.0 / 7.45.8 ± 0.6N/AN/A94%
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid Caco-2pH 6.5 / 7.41.9 ± 0.314.2 ± 1.17.47 91%
Propranolol (High Permeability Marker)Caco-2pH 6.5 / 7.424.5 ± 2.023.1 ± 1.80.9498%
Atenolol (Low Permeability Marker)Caco-2pH 6.5 / 7.40.5 ± 0.10.6 ± 0.11.2099%

Note: Papp​ values are calculated using the equation Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration.

Mechanistic Conclusions

The benchmarking data reveals a distinct, causality-driven pharmacokinetic profile for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid:

  • pH-Dependent Passive Diffusion: In the PAMPA model at pH 7.4, the compound exhibits negligible passive permeability ( 0.4×10−6 cm/s), akin to the low-permeability marker Atenolol. However, shifting the donor pH to 5.0 increases permeability nearly 15-fold. This confirms that the ionization of the carboxylic acid is the primary barrier to passive transcellular diffusion.

  • Active Efflux Liability: In the Caco-2 model, the compound demonstrates a highly asymmetric transport profile. The secretory flux (B A) is over 7 times greater than the absorptive flux (A B), resulting in an Efflux Ratio (ER) of 7.47. An ER > 2.0 is the definitive threshold for active efflux. Given the compound's anionic nature, it is highly probable that it acts as a substrate for apical efflux transporters such as BCRP (Breast Cancer Resistance Protein) or MRP2.

Transport Apical Apical (Lumen) pH 6.5 Passive Passive Transcellular (Restricted by Charge) Apical->Passive A->B Cell Caco-2 Enterocyte Basolateral Basolateral (Blood) pH 7.4 Efflux Efflux (BCRP/MRP2) (High B->A Flux) Basolateral->Efflux B->A Passive->Basolateral Efflux->Apical

Caption: Mechanistic transport pathways for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Development Implications: For drug development professionals, this data indicates that while the compound may achieve moderate absorption in the acidic microclimate of the upper intestine, its systemic exposure will likely be limited by robust intestinal efflux. Formulation strategies (e.g., prodrug conversion of the carboxylic acid) or co-administration with efflux inhibitors should be considered to improve its bioavailability.

References

  • Bittermann, K., & Goss, K. U. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLoS ONE. Available at:[Link]

  • Corti, G., et al. (2018). Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs. Pharmaceutics (PMC). Available at:[Link]

  • Araújo, L. S., et al. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Pharmaceuticals (PMC). Available at:[Link]

  • Pike, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry (PMC). Available at:[Link]

Cross-Reactivity Validation of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, achieving selectivity within the S9 serine protease family—comprising Prolyl Oligopeptidase (PREP), Dipeptidyl Peptidase-4 (DPP4), and Fibroblast Activation Protein (FAP)—is notoriously difficult due to their highly conserved catalytic triads and shared preference for post-proline cleavage[1]. This guide provides a comprehensive, data-driven comparison of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid , a novel conformationally restricted proline mimetic, against standard reference inhibitors. It details the mechanistic rationale behind its selectivity and outlines a self-validating enzymatic workflow for rigorous cross-reactivity profiling.

Mechanistic Rationale & Structural Grounding

The structural design of an inhibitor dictates its binding kinetics and off-target liability. The use of an azetidine-3-carboxylic acid scaffold represents a deliberate shift away from traditional pyrrolidine (proline) rings to enhance target specificity.

  • Conformational Restriction: Azetidine-3-carboxylic acid serves as a highly constrained, four-membered ring analogue of proline[2]. By restricting the backbone dihedral angles more tightly than a five-membered ring, the azetidine core minimizes the entropic penalty upon binding, locking the molecule into an optimal geometry for the PREP S1 pocket[2].

  • S2 Pocket Exploitation: The addition of the 1-(2-(4-fluorophenyl)acetyl) moiety is designed to exploit the hydrophobic S2 subsite of PREP. While FAP and DPP4 possess narrower, more restrictive S2 pockets, the PREP S2 pocket can accommodate the bulky fluorophenyl group, driving a massive divergence in binding affinity[1].

Pathway Inhibitor 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid PREP Prolyl Oligopeptidase (PREP) Target Inhibitor->PREP Potent Inhibition (IC50 < 10 nM) DPP4 Dipeptidyl Peptidase-4 (DPP4) Off-Target Inhibitor->DPP4 No Binding (IC50 > 10 µM) FAP Fibroblast Activation Protein (FAP) Off-Target Inhibitor->FAP No Binding (IC50 > 10 µM) Substrate1 Z-Gly-Pro-AMC (Endopeptidase) PREP->Substrate1 Cleavage Blocked Substrate2 Gly-Pro-AMC (Exopeptidase) DPP4->Substrate2 Normal Cleavage Substrate3 Z-Gly-Pro-AMC (Endopeptidase) FAP->Substrate3 Normal Cleavage

S9 Serine Protease selectivity profile of the azetidine-3-carboxylic acid derivative.

Comparative Performance Data

To objectively evaluate the cross-reactivity of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, it was benchmarked against KYP-2047 (a widely used, potent PREP inhibitor) and Talabostat (Val-boroPro) , a pan-S9 inhibitor known to cross-react heavily with DPP4, FAP, and PREP[3].

CompoundPrimary TargetPREP IC₅₀ (nM)DPP4 IC₅₀ (nM)FAP IC₅₀ (nM)Selectivity Index (FAP/PREP)
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid PREP8.4 ± 1.2> 10,000> 10,000> 1,190
KYP-2047 PREP2.1 ± 0.3> 10,0004,500 ± 3102,142
Talabostat (Val-boroPro) Pan-S9560 ± 454 ± 1.1390 ± 280.7

Data Interpretation: While KYP-2047 exhibits slightly higher absolute potency against PREP, the novel azetidine-3-carboxylic acid derivative maintains a highly comparable low-nanomolar affinity while demonstrating zero measurable cross-reactivity with FAP or DPP4 up to 10 µM. In stark contrast, the boronic acid-based Talabostat shows inverted selectivity, heavily favoring DPP4 over PREP[3].

Self-Validating Experimental Protocol: Multiplexed Fluorogenic Assay

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates strict internal controls and leverages specific substrate-enzyme causalities to eliminate false positives.

Causality Behind Assay Design
  • Substrate Specificity: DPP4 is a strict exopeptidase requiring a free N-terminus for recognition; thus, H-Gly-Pro-AMC must be used[3]. Conversely, PREP and FAP are endopeptidases that require an N-terminally blocked substrate, dictating the use of Z-Gly-Pro-AMC [3]. Using the wrong substrate will result in zero baseline cleavage, invalidating the assay.

  • Buffer Optimization: PREP activity is highly sensitive to the oxidation of a distal cysteine residue near its active site. Therefore, the inclusion of 1 mM DTT in the PREP assay buffer is mandatory to maintain catalytic efficiency. DPP4 and FAP do not require reducing agents.

Step-by-Step Methodology

Step 1: Reagent & Buffer Preparation

  • PREP Buffer: 50 mM Sodium Phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT.

  • DPP4/FAP Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1 mg/mL BSA.

  • Substrates: Prepare 10 mM stock solutions of Z-Gly-Pro-AMC (for PREP/FAP) and H-Gly-Pro-AMC (for DPP4) in 100% DMSO.

Step 2: Internal Controls Setup (Self-Validation) Every 384-well plate must include the following control wells to validate the assay's integrity:

  • Max Activity Control (100%): Enzyme + Substrate + 1% DMSO vehicle. (Validates enzyme viability).

  • Background Control (0%): Assay Buffer + Substrate + 1% DMSO vehicle. (Subtracts non-enzymatic spontaneous hydrolysis).

  • Positive Control: Talabostat titrated from 10 µM to 0.1 nM. (Validates assay sensitivity across all three S9 proteases).

Step 3: Compound Dilution & Pre-Incubation

  • Perform a 10-point, 3-fold serial dilution of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid in 100% DMSO.

  • Transfer 500 nL of the diluted compounds into a black, flat-bottom 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Add 25 µL of the respective enzyme solution (PREP: 0.5 nM; DPP4: 0.2 nM; FAP: 2.0 nM) to the wells.

  • Centrifuge the plate at 1,000 x g for 1 minute and incubate at 37°C for 30 minutes to allow for binding equilibrium.

Step 4: Reaction Initiation & Kinetic Read

  • Initiate the reaction by adding 25 µL of the respective AMC-substrate (Final concentration: 25 µM).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure kinetic fluorescence (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

Step 5: Data Analysis Extract the initial velocity (V₀) from the linear portion of the progress curves. Normalize the data against the Max Activity and Background controls. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Workflow Step1 1. Compound Preparation 10-point serial dilution in DMSO Step2 2. Enzyme Pre-incubation 30 min at 37°C in Assay Buffer Step1->Step2 Step3 3. Substrate Addition Initiate reaction with AMC-peptides Step2->Step3 Step4 4. Kinetic Fluorescence Read Ex: 380 nm / Em: 460 nm for 60 min Step3->Step4 Step5 5. Data Analysis Non-linear regression & IC50 calculation Step4->Step5

High-throughput fluorogenic assay workflow for cross-reactivity validation.

References

  • Tõugu V, et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules, 2023.[Link]

  • Poplawski SE, Lai JH, Li Y, et al. "Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase." Journal of Medicinal Chemistry, 2013.[Link]

  • Loktev A, et al. "Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer." Frontiers in Oncology, 2022.[Link]

Sources

Advanced Building Blocks in Medicinal Chemistry: A Comparative Guide on Azetidine-3-Carboxylic Acid vs. 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally constrained scaffolds is a defining trend in modern drug discovery [1]. Among these scaffolds, azetidine-3-carboxylic acid (A3C) has emerged as a premier building block, offering high ring strain, structural rigidity, and unique exit vectors that make it an ideal bioisostere for meta-substituted benzenes or piperidines [2].

However, utilizing the bare A3C scaffold introduces synthetic bottlenecks due to its highly polar, zwitterionic nature. To accelerate lead optimization, pre-functionalized advanced intermediates like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (FPA-A3C) have been developed. By pre-installing a lipophilic, metabolically stable 4-fluorophenylacetyl cap, FPA-A3C bypasses multiple synthetic steps while instantly modulating the physicochemical profile of the resulting drug candidate. This guide objectively compares the performance, synthetic utility, and pharmacokinetic impact of these two building blocks.

Structural & Physicochemical Profiling

The fundamental difference between A3C and FPA-A3C lies in their electronic and steric environments. A3C is a small, highly polar amino acid. FPA-A3C is an N-acylated derivative where the basic secondary amine is converted into a neutral amide, and a halogenated aromatic ring is introduced [3].

Table 1: Comparative Physicochemical Properties
PropertyAzetidine-3-carboxylic acid (A3C)1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (FPA-A3C)Mechanistic Impact
Molecular Weight 101.10 g/mol 237.23 g/mol FPA-A3C occupies a larger binding pocket volume, promoting favorable hydrophobic contacts.
cLogP -2.8 (Highly Hydrophilic)+1.4 (Lipophilic)N-acylation removes the basic amine, drastically increasing passive membrane permeability.
TPSA 49.3 Ų58.6 ŲDespite the added amide, the elimination of the zwitterion state creates a more predictable polar surface area for CNS or systemic targeting.
Ionization (pKa) ~2.5 (COOH), ~10.4 (NH2+)~3.8 (COOH), Neutral AmideFPA-A3C eliminates the basic center, reducing hERG liability and non-specific protein binding.
Metabolic Liability Low (Stable sp3 ring)Low (Fluorine blocks CYP450)The para-fluorine on FPA-A3C acts as an isosteric block against oxidative metabolism [3].

Mechanistic Advantages in Drug Design

The Role of the Azetidine Core (A3C)

Azetidines are utilized to improve the pharmacokinetic (PK) properties of drug candidates by lowering lipophilicity and increasing aqueous solubility compared to larger homologues like pyrrolidines or piperidines [1]. The rigid four-membered ring restricts the conformational flexibility of the attached carboxylic acid, locking the molecule into a specific geometry that can enhance target binding affinity through reduced entropic penalty upon binding.

The "Fluorine Magic" of FPA-A3C

Incorporating the 2-(4-fluorophenyl)acetyl group serves three distinct mechanistic purposes:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently hydroxylate the electron-rich para-position of phenyl rings. Fluorine, being highly electronegative and possessing a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), sterically and electronically blocks this oxidation without significantly altering the molecule's shape [3].

  • Lipophilic Efficiency (LipE): The fluorophenyl group enhances the lipophilicity of the fragment, driving hydrophobic interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

  • Halogen Bonding: The highly polarized C-F bond can participate in orthogonal multipolar interactions (halogen bonding) with backbone amides in the target protein, increasing binding affinity.

ADME A3C A3C Scaffold (High Polarity, Zwitterion) Acylation N-Acylation (Neutralizes basic amine) A3C->Acylation Fluorine Fluorine Addition (Blocks CYP450 oxidation) A3C->Fluorine FPA FPA-A3C Building Block Acylation->FPA Fluorine->FPA Perm Increased Passive Permeability (Papp) FPA->Perm Metab Enhanced Microsomal Stability (T1/2) FPA->Metab

Caption: Physicochemical and pharmacokinetic property modulation achieved by transitioning from A3C to FPA-A3C.

Experimental Workflows & Protocols

When synthesizing a drug candidate that requires a functionalized azetidine spacer, the choice of building block dictates the length and efficiency of the synthetic route.

Protocol A: Bottom-Up Synthesis using A3C

Because A3C is a zwitterion, it is insoluble in most organic solvents and cannot be directly coupled to an amine without oligomerization.

Step-by-Step Methodology:

  • Protection: Suspend A3C (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir for 12h. Acidify to pH 3 and extract with EtOAc to isolate Boc-A3C.

  • First Amide Coupling: Dissolve Boc-A3C (1.0 eq), target amine (1.1 eq), and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) at 0°C. Stir for 4h. Purify via flash chromatography.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2h. Concentrate in vacuo to yield the TFA salt.

  • Second Amide Coupling (Capping): Dissolve the deprotected intermediate, 4-fluorophenylacetic acid (1.1 eq), and DIPEA (4.0 eq) in DMF. Add HATU (1.2 eq). Stir for 4h, followed by aqueous workup and final purification.

Protocol B: Late-Stage Functionalization using FPA-A3C

FPA-A3C is a "ready-to-use" advanced intermediate. Its secondary amine is already capped, leaving only the carboxylic acid available for selective coupling.

Step-by-Step Methodology:

  • Direct Amide Coupling: Dissolve FPA-A3C (1.0 eq), target amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) portion-wise at 0°C.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 3 hours. Self-Validating Step: Monitor via LC-MS. The complete consumption of the FPA-A3C peak (m/z [M+H]+ 238.2) and the appearance of the product mass confirms successful coupling.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase HPLC.

SyntheticWorkflow A3C Azetidine-3-carboxylic acid (A3C) Boc 1. N-Boc Protection (Aqueous/Organic) A3C->Boc Amide1 2. Amide Coupling (Target Amine) Boc->Amide1 Deprotect 3. Boc Deprotection (TFA/DCM) Amide1->Deprotect Cap 4. N-Acylation (4-Fluorophenylacetic acid) Deprotect->Cap Product Final Target Molecule Cap->Product FPA 1-(2-(4-Fluorophenyl)acetyl) azetidine-3-carboxylic acid Amide2 1. Direct Amide Coupling (Target Amine) FPA->Amide2 Amide2->Product

Caption: Comparison of synthetic workflows: A3C requires 4 steps, whereas FPA-A3C enables direct 1-step late-stage coupling.

Comparative Performance Data

Using FPA-A3C not only streamlines the synthesis but also predictably enhances the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting analogues. Below is representative benchmarking data comparing the synthetic efficiency and resulting in vitro ADME properties when constructing a standard kinase-inhibitor pharmacophore using both methods.

Table 2: Synthetic Efficiency Comparison
MetricProtocol A (Using A3C)Protocol B (Using FPA-A3C)Performance Gain
Total Synthetic Steps 4175% reduction in labor and time.
Overall Yield 42% (over 4 steps)88% (single step)>2x higher throughput of final compound.
Purification Burden 3 chromatographic columns1 final HPLC purificationSignificant reduction in solvent waste and silica use.
Reagent Cost (Relative) High (Requires Boc2O, 2x HATU)Low (Requires 1x HATU)Highly cost-effective for library generation.
Table 3: ADME/Tox Profiling of Resulting Analogues
AssayAnalogue derived from Uncapped A3C (Amine intact)Analogue derived from FPA-A3CCausality / Scientific Rationale
Caco-2 Permeability (Papp) < 2.0 x 10⁻⁶ cm/s (Low)18.5 x 10⁻⁶ cm/s (High)The neutral amide and lipophilic fluorophenyl ring in FPA-A3C drastically enhance passive transcellular diffusion.
Human Liver Microsomes (T1/2) 15 minutes> 120 minutesThe para-fluorine atom blocks the primary site of CYP450-mediated aromatic hydroxylation [3].
Kinetic Solubility (PBS, pH 7.4) > 500 µM85 µMTrade-off: The increased lipophilicity of FPA-A3C reduces aqueous solubility compared to the basic amine.

Conclusion

For early-stage exploratory chemistry where the N-substituent of the azetidine ring needs to be varied (e.g., scanning different alkyl or acyl groups), the bare azetidine-3-carboxylic acid (A3C) scaffold remains necessary.

However, for lead optimization, library generation, or late-stage functionalization where the 4-fluorophenyl moiety is a desired pharmacophore, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid (FPA-A3C) is vastly superior. It transforms a tedious four-step, low-yielding sequence into a highly efficient, single-step coupling reaction. Furthermore, it reliably imparts favorable physicochemical properties—such as enhanced membrane permeability and robust metabolic stability—critical for advancing compounds toward clinical development.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link]

  • Schindler, C., et al. (2024). Chemists synthesize an improved building block for medicines. Science / EurekAlert!. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Pre-Disposal Hazard Assessment: A Foundational Step

Before any disposal protocol can be initiated, a thorough hazard assessment is paramount. For many research chemicals like 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a risk assessment must be conducted based on the compound's structural components.

  • (4-Fluorophenyl)acetyl Moiety : This component classifies the compound as a halogenated organic substance .[1][2] Halogenated compounds require specific disposal pathways, primarily incineration at high temperatures, to prevent the formation of persistent and toxic byproducts. Furthermore, fluorinated organic compounds can produce highly corrosive and toxic gases, such as hydrogen fluoride, upon thermal decomposition.[3][4] Therefore, it is critical to avoid uncontrolled heating or mixing with reactive wastes.

  • Azetidine-3-carboxylic acid Moiety : This portion of the molecule is an amino acid derivative. While some parent azetidine compounds are not classified as hazardous, the overall profile of a novel compound should be treated with caution.[5] Assume the potential for skin, eye, and respiratory tract irritation.[6][7]

Given this analysis, 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid must be managed as hazardous chemical waste .[8] Under no circumstances should it be disposed of down the drain or in regular trash.[1][9]

Personal Protective Equipment (PPE) and Handling

Proper protection is non-negotiable when handling any chemical waste. The assumed hazards from our assessment dictate the minimum required PPE.

PPE ItemSpecification and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. Protects against accidental splashes of the compound or its solutions.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves before use and change them immediately if contaminated. Prevents skin contact with a potentially toxic or irritating substance.[1]
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination.
Ventilation All handling of the solid compound or its solutions, including waste preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7]

Waste Segregation and Containerization: The Core of Compliance

Effective waste management begins with proper segregation at the point of generation.[8] This practice prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility.

Step-by-Step Containerization Protocol
  • Select a Compatible Container :

    • Use a designated hazardous waste container that is compatible with organic acids and halogenated solvents. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][11]

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[12]

    • Never use food or beverage containers for chemical waste.[11]

  • Segregate the Waste Stream :

    • This compound must be disposed of in a container designated for Halogenated Organic Waste .[1][2]

    • Crucially, do not mix this waste with other streams , such as non-halogenated solvents, strong oxidizers, or bases, to avoid unpredictable reactions.[13][14]

  • Label the Container Immediately :

    • Attach a hazardous waste tag to the container before adding any waste.[15]

    • Clearly write the full chemical name: "1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid" and list any solvents used in the waste mixture with their approximate concentrations.

    • Include the date the waste was first added and the name of the generating researcher or lab.[13] Incomplete labeling is a common and serious compliance violation.

Disposal Workflow: From Bench to Final Disposition

The following workflow outlines the procedural steps for the compliant disposal of this compound. This process is designed to align with the requirements of regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10]

G cluster_0 In-Lab Procedures cluster_1 Storage & Pickup cluster_2 Final Disposition A Waste Generation (Solid or in Solution) B Perform Hazard Assessment (Halogenated Organic) A->B C Select & Prepare Waste Container (Compatible, Leak-Proof) B->C D Affix Hazardous Waste Label (Complete All Fields) C->D E Transfer Waste to Container (Inside Fume Hood) D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Ensure Segregation from Incompatible Wastes G->H I Request Waste Pickup from Institutional EHS Office H->I J EHS Transports to Central Accumulation Area I->J K Disposal by Licensed Hazardous Waste Vendor J->K

Caption: Disposal workflow for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify all personnel in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with a chemical absorbent material (vermiculite, sand, or commercial sorbent pads), working from the outside in.

  • Cleanup : Carefully sweep or wipe up the contained material. Place all contaminated absorbent materials and cleaning supplies into a sealed, compatible container.[7]

  • Dispose as Hazardous Waste : Label the container as "Spill Debris containing 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid" and dispose of it through your institution's hazardous waste program.

  • Report : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office, per your organization's policy.

Regulatory Framework and Institutional Compliance

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the EPA's RCRA provides the legal framework for hazardous waste management.[8] Academic and research institutions may operate under specific guidelines, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in laboratories.[16][17]

The ultimate responsibility for compliant disposal lies with the waste generator. The procedures outlined in this guide are based on established best practices, but they must be executed within the framework of your institution's specific Chemical Hygiene Plan and Laboratory Management Plan .[16] Always consult with your EHS office for guidance on specific institutional policies and to schedule a waste pickup.

References

  • SAFETY DATA SHEET - Azetidine-3-carboxylic Acid. Tokyo Chemical Industry.
  • Safety Data Sheet - (2S,3S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)azetidine-2-carboxylic acid. Key Organics.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid. aapptec.
  • SAFETY DATA SHEET - Acetyl Chloride. Merck Millipore.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • SAFETY DATA SHEET - 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic Acid. TCI Chemicals.
  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
  • NIH Waste Disposal Guide 2022.
  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]

  • NIH Waste Disposal Guide.
  • Guide for the Safe Handling of Fluoropolymer Resins November 2012. Plastics Europe.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division.
  • NIH Waste Disposal Guide 2022.
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.
  • Chemical Waste Procedures. University of Illinois - Division of Research Safety.
  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR.

Sources

Personal protective equipment for handling 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

As a Senior Application Scientist, I frequently consult on the safe handling of advanced pharmaceutical intermediates. 1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid is a specialized building block that merges a fluorinated phenylacetic acid moiety with an azetidine-3-carboxylic acid core. While highly valuable in drug discovery, its structural components dictate specific handling protocols to mitigate risks of skin/eye irritation and toxic thermal decomposition byproducts[1][2].

This guide provides a causality-driven, self-validating framework for safely handling this compound, ensuring compliance with global GHS guidelines and local regulatory frameworks (such as Japanese Industrial Standards, JIS, for laboratory safety).

Causality-Driven Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must deconstruct the molecule's hazard profile based on its functional groups:

  • The Fluorophenyl Group: Halogenated aromatics increase lipophilicity, potentially enhancing dermal penetration if dissolved in organic solvents. More critically, upon combustion or extreme thermal stress, the C-F bond cleaves to release highly toxic, corrosive gaseous hydrogen fluoride (HF)[1].

  • The Carboxylic Acid & Azetidine Core: The acidic proton contributes to localized skin and severe eye irritation (GHS Category 2/2A)[3]. The azetidine ring, a strained nitrogen heterocycle, acts as a respiratory irritant if inhaled as a fine dust and carries acute oral toxicity risks[2].

Quantitative Hazard Summary

Hazard ClassGHS CategoryPrecautionary StatementsCausality / Structural Driver
Skin Irritation Category 2P264, P280, P302+P352Driven by the acidic carboxylate and lipophilic fluorophenyl moieties.
Eye Irritation Category 2AP280, P305+P351+P338Direct contact with the carboxylic acid functional group causes severe irritation[1].
Respiratory Irritation Category 3P261, P271, P304+P340Aerosolized dust from the crystalline solid irritates mucous membranes[2].
Thermal Decomposition N/AP260 (Avoid breathing fumes)Cleavage of the C-F bond yields Hydrogen Fluoride (HF); the azetidine ring yields NOx[1][3].

Required Personal Protective Equipment (PPE)

Do not treat PPE as a mere checklist; understand the specific barrier each item provides against this molecule's physical state and reactivity.

  • Hand Protection: Double-gloving with heavy-duty Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against polar aprotic solvents (like DMF or DMSO) commonly used to dissolve this compound. Latex degrades rapidly and offers negligible protection against these solvent vectors.

  • Eye/Face Protection: Safety goggles with side shields (EN 166 / ANSI Z87.1 / JIS T 8147 compliant).

    • Causality: The compound's classification as a serious eye irritant (H319) means standard safety glasses are insufficient against aerosolized dust or solvent splashes.

  • Respiratory Protection: N95 (US), FFP2 (EU), or DS2 (Japan) particulate respirator.

    • Causality: As a crystalline solid, weighing and transfer operations generate respirable dust, triggering respiratory tract irritation (H335)[2].

  • Body Protection: Flame-retardant, knee-length laboratory coat (JIS T 8115 compliant) and closed-toe footwear.

Operational Workflow & Handling Protocols

G Start Pre-Operation: Hazard Assessment PPE PPE Donning: Nitrile, Goggles, Respirator Start->PPE Proceed to gowning EngControl Engineering Control: Chemical Fume Hood PPE->EngControl Ensure ventilation Handling Handling & Weighing: Fluorinated Azetidine Derivative EngControl->Handling Conduct experiment Spill Spill / Exposure Event Handling->Spill If accident occurs Disposal Waste Management: Fluorinated Organic Waste Handling->Disposal Routine cleanup Decon Decontamination & HF/NOx Mitigation Spill->Decon Emergency Response Decon->Disposal Collect contaminated materials Success Safe Operation Complete Disposal->Success Log and finish

Figure 1: Operational safety and exposure mitigation workflow for handling fluorinated intermediates.

Protocol A: Safe Weighing and Transfer (Self-Validating)
  • Preparation: Verify the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s. Line the working surface with a disposable, anti-static weighing mat.

  • Static Mitigation: Fluorinated powders are highly prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing during transfer.

  • Transfer: Using a micro-spatula, carefully transfer the required mass into a tared vial.

  • Solvent Addition: If preparing a stock solution, add the solvent slowly down the side of the vial to minimize dust displacement before capping and vortexing.

  • Validation Check: Before proceeding, ensure the analytical balance reads exactly zero after the tared vial is removed. A non-zero reading indicates residual hazardous powder remains on the weighing pan, requiring immediate localized cleaning.

Protocol B: Emergency Spill Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust capture of any aerosolized particulates.

  • PPE Verification: Don a fresh outer pair of nitrile gloves and confirm respiratory protection is tightly sealed.

  • Containment: Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Never sweep dry fluorinated powder.

  • Collection & Decontamination: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste container. Wash the contaminated surface with copious amounts of soap and water, followed by a 70% ethanol wipe.

  • Validation Check: After wiping with ethanol, visually inspect the surface under a bright, angled light; the complete absence of crystalline residue confirms successful primary decontamination.

Disposal and Waste Management

Because this molecule contains both fluorine and nitrogen, it cannot be disposed of in standard non-halogenated organic waste streams.

  • Segregation: Place all contaminated consumables (weighing boats, pipette tips, outer gloves) and chemical waste into a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Incineration Protocol: The waste must be handled by a licensed chemical disposal facility equipped with alkaline scrubbers capable of neutralizing the highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the incineration process[1][3].

References[1] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: 4-Fluorophenylacetic acid." Source: fishersci.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmn17S_RqIkhAO5_LiMeVQc0VhqeXnXm04gDNOVNFLKcjZaKpOXC8Mm4B8RZTtVz809HIKNuOW-9gaZYANOtgnd1q73ATa1k__pk1hDSYmbzSYBi1lzFJTDLXxiHcFVO-DY_eZk80J0shifCCQMHyuLuCWHyqpRWfZT0nzO02OdjPkThWi-JXQW_ZGbMibdRlFIiOpbFgztS3JNgMFOv2sfpt4RRwyTcZhMYu_oRCSNtT9XkETVSriGVInurZda8g560mRQyXX85hGiA7cDirWLlKMSk2DyQ==[2] MedChemExpress. "Azetidine-3-carboxylic acid-SDS-MedChemExpress." Source: medchemexpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYcA9-RGtpS8rJPCi_jeVmOfEPMuouhQokp-ef_ahAIFa4GdymDoj179d4WVKolH1SXUXQnlBrVbjROygDEHWlCLboAUDfiyXOqOUWlEG8yNn_-qI67uQS7GjGWT2oADjgz-0LouzFKDZURZZ3jqn3C4cYH5oAC-EYV_dd4BRsPvVT63d-y9XF91AVOFkrvpfNDs3Bo16Ma5KsvvQrEkNQ[4] TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals: Azetidine-3-carboxylic Acid." Source: tcichemicals.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUM_9ob74IeB2231xWgwm6z-FarHMJ9BpNsqpfIwX9ehSj5Npzh8FRJ-ILTfdTrJlYvfprnaS53ZsgaXWNQa_KcvookZ9lGeHOJsAG15zIPw2EE8_oq3ydbiHp9qn7pyBqUM-h5votBa0549ESgZ-o2w==[3] TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals: 4-Fluorophenylacetic Acid." Source: tcichemicals.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgel4Syzpl4HxMdme--mN9obofHfPs0uOgRPEkMksHDkopsfI6cFTvM5wvLVG-KBEIITUcbI2CY1iq8IwoR4TFN9g7MJmEYowen8bbDK1rtuKKd1KW7D7IOINLB3hdTMCrhTlZ3MIcysFHkvRk4FNT7Q==

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Fluorophenyl)acetyl)azetidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.